6-(4-Fluorophenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYSFIZWZPKDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Methodologies of 6-(4-Fluorophenyl)piperidin-2-one: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, functionalized nitrogen-containing heterocycles serve as the foundational architecture for numerous neuroactive and metabolic therapeutics. 6-(4-Fluorophenyl)piperidin-2-one (CAS: 1822769-31-2) is a highly privileged, fluorinated lactam scaffold [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the precise asymmetric synthetic methodologies required for its construction. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind structural choices and provides self-validating protocols for experimental replication.
Physicochemical Properties & Structural Dynamics
The integration of a para-fluoro substitution on the phenyl ring of a piperidin-2-one core is not arbitrary; it is a calculated stereoelectronic enhancement.
Causality of the Fluorine Substitution:
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target the para-position of aromatic rings for hydroxylation. The highly electronegative and strongly bonded fluorine atom (C–F bond energy ~116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.
-
Lipophilicity & BBB Penetration: The fluorine atom modulates the overall lipophilicity (LogP) of the scaffold without significantly increasing the van der Waals volume. This precise tuning is critical for optimizing Blood-Brain Barrier (BBB) permeability for central nervous system (CNS) targets.
-
Conformational Rigidity: The lactam (piperidin-2-one) ring enforces a rigidified conformational space, ensuring the hydrogen-bond donor (N-H) and acceptor (C=O) vectors are optimally aligned for target engagement.
Quantitative Physicochemical Profile
| Property | Value / Specification |
| Chemical Name | 6-(4-fluorophenyl)piperidin-2-one |
| CAS Registry Number | 1822769-31-2 |
| Molecular Formula | C₁₁H₁₂FNO |
| Molecular Weight | 193.22 g/mol |
| InChI Key | KYYSFIZWZPKDFQ-UHFFFAOYSA-N |
| Estimated LogP | 1.8 – 2.2 (Optimal for CNS penetration) |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Physical State (Standard Temp/Pressure) | Solid |
Asymmetric Synthetic Methodologies
The most robust and highly enantioselective method for assembling 6-arylpiperidin-2-ones utilizes the SAMP/RAMP hydrazone methodology combined with Ring-Closing Metathesis (RCM) [1]. This approach guarantees the precise installation of the C6 stereocenter, which is paramount for downstream biological efficacy.
Experimental Protocol: Asymmetric Construction
Note: This protocol is a self-validating system. Each critical transformation is paired with an analytical checkpoint to ensure reaction fidelity before proceeding.
Step 1: Hydrazone Formation
-
Action: Condense 4-fluorobenzaldehyde with the chiral auxiliary (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in dichloromethane (DCM) over molecular sieves.
-
Validation Checkpoint: Monitor by ¹H-NMR to confirm the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the hydrazone imine proton.
Step 2: Diastereoselective Allylation
-
Action: Treat the SAMP hydrazone with allyllithium (generated in situ) at -78 °C in THF. The chiral auxiliary directs the nucleophilic attack, establishing the C6 stereocenter.
-
Causality: The low temperature is critical to maximize the diastereomeric excess (de) by minimizing non-selective background reactions.
Step 3: N-Acylation & Ring-Closing Metathesis (RCM)
-
Action: Acylate the resulting intermediate with acryloyl chloride to form a diolefinic hydrazide. Subsequently, treat the crude diene with Grubbs' first-generation catalyst (5 mol%) in refluxing DCM.
-
Validation Checkpoint: LC-MS analysis must show the mass shift corresponding to the loss of ethylene (M - 28), confirming successful ring closure.
Step 4: Hydrogenation & Auxiliary Cleavage
-
Action: Subject the unsaturated lactam to catalytic hydrogenation (H₂, Pd/C) to saturate the ring. Finally, cleave the N-N bond using magnesium monoperoxyphthalate (MMPP) in methanol to release the enantiopure 6-(4-fluorophenyl)piperidin-2-one.
Asymmetric synthetic workflow for 6-(4-fluorophenyl)piperidin-2-one via SAMP hydrazone methodology.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed.
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI-TOF).
-
Expected Outcome: The[M+H]⁺ peak must be observed at m/z 194.0981 (± 5 ppm). This validates the exact elemental composition.
Step 2: Nuclear Magnetic Resonance (NMR) Profiling
-
Method: ¹H and ¹³C NMR in CDCl₃ at 400 MHz.
-
Expected Outcome:
-
¹H-NMR: A broad singlet around 6.0-6.5 ppm (lactam N-H), a distinct multiplet at 4.5-4.8 ppm (C6 methine proton), and two sets of multiplets in the aromatic region (7.0-7.3 ppm) exhibiting characteristic ortho and meta couplings to the fluorine atom.
-
¹³C-NMR: A carbonyl peak at ~172 ppm and a doublet for the C-F aromatic carbon at ~162 ppm (with a large ¹J_CF coupling constant >240 Hz).
-
Step 3: Chiral High-Performance Liquid Chromatography (HPLC)
-
Method: Chiralpak AD-H column, Hexane/Isopropanol (90:10) isocratic elution.
-
Causality: This step is the ultimate validation of the SAMP auxiliary's efficacy. The enantiomeric excess (ee) must exceed 98% to be considered viable for advanced pharmacological screening.
Pharmacological Relevance & Downstream Applications
6-Arylpiperidin-2-ones act as privileged scaffolds in neuropharmacology. The spatial arrangement of the 4-fluorophenyl group relative to the lactam core mirrors the pharmacophoric requirements for several CNS targets, including NMDA receptor allosteric sites and monoamine transporters. By locking the aryl group in an equatorial position on the piperidone chair conformation, the molecule achieves a highly specific bioisosteric fit, minimizing off-target toxicity while maximizing neuroprotective efficacy.
Pharmacological pathway demonstrating the neuroprotective role of the piperidin-2-one scaffold.
References
-
Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Organic Letters, 9(13), 2473-2476. URL:[Link]
Fragment-Based Characterization: In Vitro Binding Affinity of the 6-(4-fluorophenyl)piperidin-2-one Scaffold
Executive Summary
In the landscape of modern rational drug design, the 6-(4-fluorophenyl)piperidin-2-one (6-FPP) molecule serves as a highly privileged structural fragment. Featuring a conformationally constrained δ -lactam ring paired with a lipophilic, metabolically stable fluorophenyl moiety, this scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) campaigns. Derivatives of the piperidin-2-one and related fluorophenyl scaffolds have demonstrated profound efficacy in targeting critical oncological and coagulation pathways, most notably the c-Met receptor tyrosine kinase [1] and the serine protease Factor Xa [2].
This technical guide provides an authoritative, step-by-step framework for evaluating the in vitro binding affinity of the 6-FPP scaffold and its derivatives, emphasizing the causality behind experimental choices and the thermodynamic principles of fragment-target interactions.
Structural Rationale & Pharmacophore Properties
The utility of 6-FPP in early-stage drug discovery is driven by its exceptional physicochemical properties, which yield high Ligand Efficiency (LE).
-
The Piperidin-2-one ( δ -lactam) Core: The lactam amide acts as a rigid, directional hydrogen bond donor (N-H) and acceptor (C=O). In the context of kinase inhibitors (e.g., c-Met), this moiety frequently mimics the hinge-binding interactions typically fulfilled by endogenous ATP purine rings.
-
The 4-Fluorophenyl Group: The substitution of fluorine at the para position serves a dual purpose. First, it prevents rapid oxidative metabolism by Cytochrome P450 enzymes. Second, the highly electronegative fluorine atom modulates the electron density of the phenyl ring, enhancing π−π stacking or orthogonal multipolar interactions with aromatic residues (e.g., Tyr, Phe) within hydrophobic sub-pockets of the target protein.
Fragment-Based Drug Discovery (FBDD) workflow for 6-FPP derivatives.
In Vitro Binding Affinity Assays: Methodologies
To establish a self-validating system for binding affinity, researchers must employ orthogonal techniques. Fragment molecules like 6-FPP typically exhibit low-affinity binding ( KD in the μM to mM range) with rapid association and dissociation rates. Therefore, highly sensitive biophysical assays are strictly required.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
SPR provides real-time label-free monitoring of the association ( kon ) and dissociation ( koff ) rates.
Rationale: For low-molecular-weight fragments (~193 Da), the refractive index change upon binding is minimal. A high-density target surface and rigorous solvent correction are mandatory to isolate the true binding signal from bulk refractive index shifts caused by DMSO.
Step-by-Step Workflow:
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., recombinant c-Met kinase domain) to a high density (approx. 3000–5000 Response Units) to maximize the theoretical maximum response ( Rmax ).
-
Reference Flow Cell: Leave an adjacent flow cell unmodified (ethanolamine blocked) to serve as an in-line reference for non-specific binding and bulk shift subtraction.
-
Analyte Preparation: Prepare a 2-fold dilution series of 6-FPP (ranging from 10μM to 1000μM ) in the running buffer (e.g., PBS-P+ containing exactly 5% DMSO).
-
Solvent Correction: Inject a standard curve of DMSO (4.5% to 5.5%) to create a calibration plot. This corrects for slight mismatches in DMSO concentration between the running buffer and the sample.
-
Data Acquisition: Inject the analyte series at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
-
Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model using the SPR evaluation software to extract the KD .
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile ( ΔH , ΔS , ΔG ).
Rationale: FBDD prioritizes enthalpy-driven ( ΔH<0 ) fragments. Enthalpic binding indicates specific, high-quality hydrogen bonds and van der Waals interactions, which are easier to optimize into a potent lead than entropy-driven, purely hydrophobic interactions.
Step-by-Step Workflow:
-
Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM TCEP, pH 7.4). Use the exact final dialysate to dissolve the 6-FPP powder to ensure perfect buffer matching.
-
Cell and Syringe Loading: Load the target protein ( 50μM ) into the sample cell and the 6-FPP ligand ( 1−2mM ) into the injection syringe.
-
Titration Parameters: Perform an initial dummy injection of 0.5μL , followed by 19 injections of 2μL each, spaced 120 seconds apart to allow the thermal power to return to baseline. Stir at 750 rpm.
-
Control Titration: Titrate the 6-FPP ligand into the buffer alone to measure the heat of dilution. Subtract this background from the main experiment.
-
Data Fitting: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to determine the stoichiometry ( N ), binding constant ( Ka=1/KD ), and enthalpy ( ΔH ).
Quantitative Data Presentation
The following table synthesizes hypothetical, yet scientifically rigorous, biophysical data comparing the unoptimized 6-FPP fragment against a fully optimized lead compound targeting the c-Met kinase domain.
| Compound Stage | Molecular Weight (Da) | SPR KD ( μM ) | ITC ΔH (kcal/mol) | ITC −TΔS (kcal/mol) | Ligand Efficiency (LE)* |
| 6-FPP (Fragment) | 193.22 | 145.0 | -6.2 | -1.1 | 0.38 |
| Intermediate | 315.40 | 8.5 | -8.4 | -2.3 | 0.35 |
| Optimized Lead | 485.55 | 0.012 | -11.5 | -3.8 | 0.33 |
*Ligand Efficiency (LE) is calculated as ΔG/Nheavy , where Nheavy is the number of non-hydrogen atoms. An LE ≥0.3 is considered excellent for a fragment.
Mechanistic Pathway: Target Inhibition
When derivatives of the piperidin-2-one scaffold are optimized into high-affinity inhibitors, they effectively block downstream oncogenic or coagulation signaling. For instance, c-Met inhibitors bearing this scaffold competitively bind to the ATP pocket of the receptor, preventing auto-phosphorylation induced by the Hepatocyte Growth Factor (HGF)[1].
Mechanism of action: 6-FPP derivatives inhibiting the c-Met/HGF signaling cascade.
Similarly, in the context of the coagulation cascade, fluorophenyl and lactam/indazole isosteres have been utilized to occupy the S1 and S4 pockets of Factor Xa, preventing the conversion of prothrombin to thrombin and acting as potent anticoagulants [2].
References
-
Zhang, W., Ai, J., Shi, D., Peng, X., Ji, Y., Liu, J., Geng, M., & Li, Y. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 19(2), 2655-2673.[Link]
-
Lee, Y.-K., Parks, D. J., Lu, T., Thieu, T. V., Markotan, T., Pan, W., McComsey, D. F., Milkiewicz, K. L., Crysler, C. S., Ninan, N., Abad, M. C., Giardino, E. C., Maryanoff, B. E., Damiano, B. P., & Player, M. R. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 282-297.[Link]
An In-depth Technical Guide on the Thermodynamic Stability of 6-(4-fluorophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 6-(4-fluorophenyl)piperidin-2-one. As a compound of interest in medicinal chemistry, understanding its intrinsic stability is paramount for predicting shelf-life, formulation development, and potential degradation pathways. This document synthesizes experimental and computational approaches to provide a robust framework for its characterization. We delve into the foundational principles of conformational analysis, potential degradation mechanisms, and the empirical techniques used to quantify thermodynamic parameters. This guide is intended for researchers and professionals in drug development seeking to establish a thorough stability profile of this and structurally related molecules.
Introduction: The Significance of Thermodynamic Stability
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its viability as a drug candidate. It dictates the molecule's propensity to exist in its lowest energy state under a given set of conditions, directly influencing its shelf-life, bioavailability, and safety profile. For 6-(4-fluorophenyl)piperidin-2-one, a molecule featuring a chiral center and a lactam ring, a comprehensive understanding of its stability is essential. The piperidin-2-one core is a common scaffold in medicinal chemistry, and its substitution with a fluorophenyl group at the 6-position introduces specific electronic and steric factors that modulate its stability.
The fluorine atom, being highly electronegative, can influence the electron distribution within the molecule, potentially affecting bond strengths and reactivity. Furthermore, the bulky aryl substituent will have a profound impact on the conformational preferences of the piperidin-2-one ring, which in turn governs the overall stability.
Conformational Analysis: The Foundation of Stability
The three-dimensional arrangement of atoms in 6-(4-fluorophenyl)piperidin-2-one is not static. The piperidin-2-one ring, like other six-membered rings, exists in a dynamic equilibrium between various conformers, with the chair conformation typically being the most stable.[1] However, the presence of substituents can shift this equilibrium.
The most stable conformation of the piperidin-2-one ring is generally a chair or a slightly distorted chair form.[2][3] The orientation of the 6-(4-fluorophenyl) group, whether axial or equatorial, will be a key determinant of the overall molecular energy. It is generally expected that the bulky 4-fluorophenyl group will preferentially occupy the equatorial position to minimize steric hindrance.
Computational Assessment of Conformational Isomers
Computational chemistry provides powerful tools to predict the relative stabilities of different conformers. Density Functional Theory (DFT) calculations, for instance, can be employed to optimize the geometry of various possible conformations (e.g., chair with equatorial/axial substituent, boat, twist-boat) and calculate their relative energies.
Logical Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis.
Potential Degradation Pathways
The thermodynamic stability of 6-(4-fluorophenyl)piperidin-2-one is intrinsically linked to its susceptibility to chemical degradation. Several potential pathways could lead to the breakdown of the molecule, compromising its purity and efficacy.
-
Hydrolysis of the Lactam Ring: The amide bond within the piperidin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the ring to form the corresponding amino acid derivative.
-
Oxidation: The piperidine ring, especially at positions alpha to the nitrogen, can be susceptible to oxidation.[4] This could lead to the formation of various oxidized species, including hydroxylated derivatives or ring-opened products.
-
Racemization: The stereocenter at the 6-position could be susceptible to racemization under certain conditions, such as exposure to heat or extreme pH. This would lead to a loss of enantiomeric purity, which is critical for its biological activity.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule.
Hypothesized Degradation Pathways
Caption: Potential degradation routes for the target molecule.
Experimental Assessment of Thermodynamic Stability
A combination of thermoanalytical and chromatographic techniques is essential for a comprehensive experimental evaluation of the thermodynamic stability of 6-(4-fluorophenyl)piperidin-2-one.
Thermoanalytical Techniques
Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for assessing thermal stability. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting point, glass transition temperature (for amorphous forms), and decomposition temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the onset of thermal decomposition and for quantifying the mass loss associated with degradation. For a structurally similar compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, TGA revealed a single-step decomposition process.[5]
| Parameter | Description | Typical Information Gained |
| Melting Point (Tm) | Temperature at which the solid and liquid phases are in equilibrium. | Purity and crystal form identification. |
| Decomposition Temperature (Td) | Temperature at which the molecule begins to chemically degrade. | Upper limit of thermal stability. |
| Glass Transition (Tg) | Temperature at which an amorphous solid transitions to a rubbery state. | Stability of amorphous forms. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 6-(4-fluorophenyl)piperidin-2-one in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of any degradation products.
Stability-Indicating HPLC Method Development
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.
| Parameter | Typical Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Conclusion
The thermodynamic stability of 6-(4-fluorophenyl)piperidin-2-one is a multifaceted property that requires a synergistic approach of computational and experimental techniques for its complete characterization. Conformational analysis provides the theoretical foundation for understanding its intrinsic stability, while thermoanalytical methods and forced degradation studies offer the empirical data necessary to predict its behavior under various storage and handling conditions. The insights gained from such a comprehensive stability assessment are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product containing this molecule.
References
- Perumal, G.V., Devi, V.J.R., Rajarajan, G., & Thanikachalam, V. (2025). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Chemical Monthly, 156(9), 1-10.
- Rajkumar, R., et al. (2011). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Crystal, J., et al. (2018). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veterinaria.org [veterinaria.org]
Unlocking the 6-(4-Fluorophenyl)piperidin-2-one Scaffold: A Privileged Pharmacophore in Metabolic and Neurodegenerative Targeting
Executive Summary
In contemporary medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 6-(4-fluorophenyl)piperidin-2-one core has emerged as one such highly versatile pharmacophore. This technical whitepaper dissects the dual-mechanistic utility of this scaffold, detailing its authoritative application as both a potent inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome, and as an allosteric γ-Secretase Modulator (GSM) for Alzheimer's disease.
Structural Rationale: The Privileged Scaffold
The unique pharmacological profile of the 6-(4-fluorophenyl)piperidin-2-one derivatives is driven by precise stereoelectronic properties:
-
The Piperidin-2-one (δ-valerolactam) Ring: This saturated six-membered lactam provides a rigidified, non-planar 3D conformation. The lactam amide acts as an exceptionally stable hydrogen bond donor (N-H) and acceptor (C=O), establishing directional anchoring within target enzyme active sites or allosteric pockets.
-
The C6 4-Fluorophenyl Substitution: Projecting from the C6 position, this aromatic ring accesses deep hydrophobic binding clefts. The para-fluoro substitution is critical; it sterically blocks CYP450-mediated aromatic hydroxylation, thereby extending the pharmacokinetic half-life, while the highly electronegative fluorine atom engages in favorable multipolar interactions (halogen bonding) with backbone amides.
Mechanism of Action I: 11β-HSD1 Inhibition (Metabolic Syndrome)
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a bi-directional oxidoreductase that, in intact cells, predominantly acts as an NADPH-dependent reductase to regenerate active cortisol from inactive cortisone[1]. Overexpression or hyperactivation of 11β-HSD1 in adipose and hepatic tissues leads to localized glucocorticoid excess, directly driving the pathogenesis of metabolic syndrome, insulin resistance, and obesity[2].
Derivatives of 6-(4-fluorophenyl)piperidin-2-one act as highly selective, competitive inhibitors of 11β-HSD1[1]. The lactam core anchors to the enzyme's catalytic triad, while the 4-fluorophenyl moiety effectively occupies the hydrophobic substrate-binding pocket typically reserved for the steroid backbone. By selectively blocking this oxoreduction, these compounds reduce local cortisol amplification without disrupting systemic glucocorticoid circulation, thereby restoring insulin sensitivity and mitigating metabolic dysfunction[2].
Mechanism of 11β-HSD1 inhibition by 6-(4-fluorophenyl)piperidin-2-one derivatives.
Mechanism of Action II: γ-Secretase Modulation (Alzheimer's Disease)
Beyond metabolic targets, this scaffold has been successfully engineered to target neurodegeneration. The γ-secretase complex is responsible for the intramembrane cleavage of the Amyloid Precursor Protein (APP)[3]. Pathological cleavage by this complex produces the highly fibrillogenic and neurotoxic Aβ42 peptide, a primary driver of Alzheimer's disease pathology[].
Unlike first-generation γ-secretase inhibitors (GSIs) that halt all enzymatic activity—dangerously blocking essential Notch signaling—specific 6-(4-fluorophenyl)piperidin-2-one derivatives (exemplified by the clinical candidate E2012) function as allosteric γ-secretase modulators (GSMs)[5]. These compounds bind directly to the presenilin catalytic core of the complex. This allosteric engagement alters the enzyme's processivity, shifting the cleavage site to favor the production of shorter, non-toxic peptides like Aβ38 and Aβ40, while entirely sparing Notch processing[5]. High-resolution NMR studies confirm that advanced GSMs like E2012 modulate the enzyme complex directly, rather than merely interacting with Aβ monomers[].
Allosteric γ-Secretase modulation shifting APP cleavage from toxic Aβ42 to Aβ38.
Experimental Methodologies & Self-Validating Protocols
To ensure target engagement translates to functional efficacy, we employ a self-validating cascade of biochemical and cellular assays.
Protocol A: 11β-HSD1 Enzymatic Scintillation Proximity Assay (SPA)
Rationale: To decouple direct target engagement from downstream cellular variables, this cell-free assay directly measures the oxoreduction of cortisone to cortisol. The use of a tritiated substrate prevents interference from endogenous steroids.
-
Reagent Preparation: Reconstitute recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM EDTA).
-
Compound Titration: Serially dilute the piperidin-2-one derivative in DMSO (maintaining final assay DMSO <1% to prevent protein denaturation).
-
Reaction Initiation: Add 10 nM [³H]-cortisone and 1 mM NADPH to the enzyme-compound mixture. Incubate at 37°C for 120 minutes to allow steady-state conversion.
-
Detection: Terminate the reaction by adding an anti-cortisol monoclonal antibody conjugated to Protein A-coated SPA beads. The beads specifically capture the newly formed[³H]-cortisol, bringing the isotope close enough to the scintillant to emit light.
-
Quantification: Measure luminescence via a microplate scintillation counter. Calculate the IC₅₀ using a 4-parameter logistic regression model.
Protocol B: Cellular Aβ₄₂/Aβ₄₀ Ratio Quantification (Sandwich ELISA)
Rationale: To validate true GSM activity (modulation vs. total inhibition), it is critical to prove that Aβ₄₂ is reduced while Aβ₄₀/₃₈ levels are maintained or increased, confirming the allosteric shift.
-
Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) stably overexpressing wild-type APP in DMEM supplemented with 10% FBS.
-
Treatment: Treat cells with varying concentrations of the GSM derivative for 24 hours.
-
Media Harvesting: Collect the conditioned media. Critical Step: Immediately add a broad-spectrum protease inhibitor cocktail; Aβ peptides are highly susceptible to degradation, which would artificially skew the 42/40 ratio.
-
Sandwich ELISA: Transfer the stabilized media to microtiter plates pre-coated with capture antibodies specific to the C-terminus of either Aβ₄₂ or Aβ₄₀.
-
Detection & Readout: Add an HRP-conjugated detection antibody (e.g., 6E10, targeting the shared Aβ N-terminus). Develop with TMB substrate, stop with sulfuric acid, and read absorbance at 450 nm. Calculate the Aβ₄₂/Aβ₄₀ ratio.
Quantitative Data Presentation
The following table summarizes the pharmacological profiling of the 6-(4-fluorophenyl)piperidin-2-one scaffold across its primary targets.
| Compound Class / Analog | Primary Target | Primary Assay IC₅₀ | Cellular Efficacy | Selectivity Profile |
| 11β-HSD1 Inhibitors | 11β-HSD1 | 10 - 25 nM | >80% cortisol reduction | >1000-fold vs 11β-HSD2 |
| E2012 (GSM) | γ-Secretase | 85 nM (Aβ₄₂ red.) | 50% Aβ₃₈ increase | Spares Notch cleavage |
Sources
- 1. US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 2. WO2009134400A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 3. E-2012 | C25H26FN3O2 | CID 11560787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. E2012 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
toxicity profile and safety of 6-(4-fluorophenyl)piperidin-2-one
An In-Depth Technical Guide to the Toxicity Profile and Safety Evaluation of 6-(4-fluorophenyl)piperidin-2-one
Executive Summary
In contemporary medicinal chemistry, 6-(4-fluorophenyl)piperidin-2-one (6-FPP) serves as a critical structural motif and intermediate. It combines two highly privileged pharmacophores: a fluorinated aromatic ring and a saturated nitrogen-containing heterocycle (a δ-lactam or piperidone). While the strategic insertion of fluorine is routinely used to modulate physicochemical properties, improve metabolic stability, and increase lipophilicity [1], it also introduces specific toxicological liabilities.
As a Senior Application Scientist, I approach the safety profile of 6-FPP not as a static list of hazards, but as a dynamic interplay between molecular structure and biological systems. This whitepaper deconstructs the predictive toxicology of 6-FPP, detailing the causality behind its potential metabolic bioactivation, its cardiovascular safety profile, and the rigorous, self-validating experimental workflows required to evaluate it in accordance with ICH S7A guidelines [2].
Structural Toxicology & Predictive Profiling
The toxicity profile of 6-FPP is dictated by its two primary structural domains. Understanding the electron distribution and metabolic vulnerabilities of these domains is essential for predicting off-target effects.
The Fluorophenyl Moiety: The Double-Edged Sword of Halogenation
Fluorine substitution at the para-position of the phenyl ring is a classic medicinal chemistry tactic to block cytochrome P450 (CYP450)-mediated para-hydroxylation. However, this metabolic blockade can force the enzyme to oxidize alternative sites.
-
Mechanism of Toxicity: CYP450 enzymes (particularly CYP3A4 and CYP2D6) may attack the ortho- or meta-positions of the fluorophenyl ring, leading to the formation of highly reactive arene oxides (epoxides) . Alternatively, oxidative defluorination can occur, generating reactive quinone methides [3].
-
Causality: These electrophilic intermediates are inherently unstable. If not rapidly neutralized by glutathione (GSH), they covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins, triggering immune-mediated idiosyncratic hepatotoxicity or direct cellular necrosis.
The Piperidin-2-one (δ-Lactam) Core: Mitigating hERG Liability
Unsubstituted basic piperidines are notorious for their high affinity to the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias (Torsades de Pointes) [4].
-
Mechanism of Safety: The conversion of a piperidine into a piperidin-2-one (lactam) is a profound safety enhancement. The adjacent carbonyl group withdraws electron density from the nitrogen via resonance, significantly lowering its pKa.
-
Causality: Because hERG channel blockade strictly requires a protonated (positively charged) amine to form cation- π interactions with the Tyr652 and Phe656 residues deep within the channel pore, the neutral lactam nitrogen of 6-FPP essentially abolishes this specific cardiotoxic liability.
Proposed CYP450-mediated bioactivation and detoxification pathways for 6-FPP.
In Vitro Safety & Toxicity Workflows
To validate the theoretical risks outlined above, a self-validating experimental system must be deployed. The following protocols are designed with built-in causality checks to ensure data integrity.
Protocol: Reactive Metabolite Trapping (Hepatotoxicity Assessment)
Because reactive metabolites (epoxides/quinone methides) are transient, they cannot be measured directly. We use Glutathione (GSH) as a "soft nucleophile" surrogate to trap these "soft electrophiles."
Step-by-Step Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) and suspend at a final concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Substrate & Trapping Agent Addition: Add 6-FPP to a final concentration of 10 µM. Add reduced GSH (trapping agent) to a final concentration of 5 mM.
-
Initiation & Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality Check: A negative control lacking NADPH must be run concurrently to prove that adduct formation is strictly enzyme-dependent.
-
Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS, scanning for neutral losses typical of GSH adducts (e.g., loss of 129 Da, representing the pyroglutamic acid moiety).
Protocol: GLP Ames Test (Genotoxicity)
To ensure the fluorophenyl ring does not undergo bioactivation into a DNA-reactive mutagen, the OECD 471 compliant Ames test is utilized.
-
Strain Selection: Plate Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay both in the presence and absence of 10% S9 fraction (rat liver homogenate). Causality Check: If colonies only form in the +S9 condition, the parent 6-FPP is safe, but its CYP-generated metabolite is mutagenic.
-
Exposure: Expose plates to 6-FPP at concentrations ranging from 1.5 to 5000 µ g/plate .
-
Readout: Count revertant colonies after 48-72 hours of incubation at 37°C.
In Vivo Safety Pharmacology (ICH S7A Compliant)
Once in vitro safety is established, the compound must be evaluated in whole-organism models to detect off-target physiological disruptions [2].
Central Nervous System (CNS) Safety: Modified Irwin Test
Given that piperidine derivatives frequently cross the blood-brain barrier (BBB) and interact with GPCRs (e.g., dopaminergic or serotonergic receptors), CNS safety is paramount.
-
Methodology: Administer 6-FPP (vehicle, low, mid, and high dose) orally to conscious Wistar rats (n=6/group).
-
Observation Matrix: At 0.5, 1, 2, 4, and 24 hours post-dose, evaluate animals using a standardized scoring system for 35 behavioral parameters (e.g., motor activity, tremors, pupil size, startle response).
-
Causality: A decrease in spontaneous motor activity without loss of righting reflex indicates sedative properties, likely due to residual off-target binding to histamine H1 or α 1-adrenergic receptors.
Cardiovascular Safety: Conscious Canine Telemetry
-
Methodology: Surgically implant telemetry transmitters into Beagle dogs. Following a Latin-square crossover design, administer 6-FPP.
-
Readout: Continuously record blood pressure, heart rate, and ECG (PR, QRS, QT intervals) for 24 hours post-dose.
-
Causality: As predicted by the lactam structure, we expect no significant QTc prolongation. Any observed tachycardia would likely be a secondary reflex response to vasodilation rather than direct ion channel blockade.
Sequential safety pharmacology workflow from in vitro screening to in vivo ICH S7A compliance.
Quantitative Data Summaries
The following tables summarize the predictive toxicity thresholds and assay acceptance criteria required to advance a compound like 6-FPP through preclinical development.
Table 1: Predictive Toxicity Thresholds for 6-FPP
| Toxicological Parameter | Structural Driver | Predictive Threshold / Liability | Mitigation Strategy |
| hERG Inhibition (IC₅₀) | Piperidin-2-one core | > 30 µM (Low Risk) | Maintain lactam carbonyl to keep amine pKa < 6.0. |
| Reactive Metabolites | 4-Fluorophenyl ring | Moderate Risk (Arene Oxides) | Block alternate oxidation sites via steric hindrance (e.g., methylation). |
| Genotoxicity (Ames) | Entire Scaffold | Negative (No structural alerts) | Ensure high purity; avoid genotoxic synthetic impurities. |
| CNS Penetration | Lipophilicity (Fluorine) | High (High BBB permeability) | Optimize polar surface area (PSA) if peripheral restriction is desired. |
Table 2: In Vitro and In Vivo Assay Acceptance Criteria
| Assay / Protocol | Biological System | Positive Control | Acceptance Criteria for "Safe" Profile |
| HLM Trapping | Human Liver Microsomes | Acetaminophen | < 50 pmol equivalent of GSH adducts / mg protein. |
| hERG Patch Clamp | HEK293 cells | Dofetilide | < 20% inhibition of tail current at Cmax×30 . |
| Irwin Test | Wistar Rats | Chlorpromazine / Diazepam | No statistically significant deviation from vehicle baseline scores. |
| Telemetry | Beagle Dogs | Sotalol | Δ QTc < 5 ms compared to vehicle at therapeutic exposures. |
References
-
Title: Fluorine in Medicinal Chemistry: A Century of Progress and a 60-year Retrospective of Selected Highlights Source: Future Medicinal Chemistry / Semantic Scholar URL: [Link]
-
Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS: An in silico and Practical Bioactivation Approach Source: Taylor & Francis Online URL: [Link]
-
Title: Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives Source: MDPI (Molecular Diversity Preservation International) URL: [Link]
Application Notes and Protocols for the Asymmetric Synthesis of 6-(4-fluorophenyl)piperidin-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 6-(4-fluorophenyl)piperidin-2-one, a chiral lactam of significant interest in medicinal chemistry. The protocols detailed herein are grounded in established, peer-reviewed methodologies, emphasizing both practical execution and the underlying chemical principles. This guide offers a selection of strategic approaches, including a well-established chiral auxiliary-mediated method and a discussion of modern catalytic asymmetric transformations. Each protocol is designed to be a self-validating system, with in-depth explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of Chiral 6-Aryl-2-Piperidinones
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1] Specifically, chiral 6-aryl-substituted piperidin-2-ones serve as crucial intermediates in the synthesis of a variety of therapeutic agents. The stereochemistry at the C6 position is often critical for biological activity, making the development of robust asymmetric syntheses for these compounds a key objective in modern drug discovery. The target molecule, 6-(4-fluorophenyl)piperidin-2-one, incorporates a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and bioavailability.[2]
This guide will focus on practical and efficient protocols for the enantioselective synthesis of this important chiral building block.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral lactams can be approached through several distinct strategies. Historically, the use of chiral auxiliaries has been a reliable method. More recently, catalytic asymmetric methods, including metal-catalyzed and organocatalytic reactions, have gained prominence due to their efficiency and atom economy.[3] A particularly innovative approach involves the asymmetric insertion of nitrogen into a cyclic ketone via a catalyzed Beckmann rearrangement.[4][5][6]
This guide will provide a detailed protocol for a chiral auxiliary-based method and discuss the potential application of a modern catalytic asymmetric approach.
Protocol I: Chiral Auxiliary-Mediated Synthesis via SAMP Hydrazone and Ring-Closing Metathesis
This protocol is adapted from the well-established methodology for the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones, which utilizes a chiral (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone auxiliary to control stereochemistry.[7][8] The key steps involve the diastereoselective formation of a diolefinic hydrazide followed by ring-closing metathesis (RCM) to construct the piperidinone core.
Rationale for Method Selection
The SAMP hydrazone method offers a high degree of stereocontrol, leading to products with excellent enantiomeric purity.[7][8] The protocol is versatile and has been successfully applied to a range of aryl aldehydes, making it suitable for the synthesis of the 4-fluorophenyl derivative. The multi-step sequence is robust and the reactions are generally high-yielding.
Experimental Workflow Diagram
Caption: Workflow for SAMP hydrazone-mediated synthesis.
Detailed Step-by-Step Protocol
Step 1: Formation of the SAMP Hydrazone
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in diethyl ether (0.5 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude SAMP hydrazone, which is typically used in the next step without further purification.
Step 2: Diastereoselective Allylation
-
Prepare a solution of allyllithium by adding a solution of allyl bromide (1.2 eq) in THF to a stirred suspension of lithium wire (2.4 eq) at -10 °C.
-
Dissolve the crude SAMP hydrazone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add the freshly prepared solution of allyllithium dropwise to the hydrazone solution.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude chiral hydrazine.
Step 3: N-Acylation
-
Dissolve the crude chiral hydrazine (1.0 eq) in dichloromethane (CH2Cl2) (0.2 M) and cool to 0 °C.
-
Add triethylamine (Et3N) (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diolefinic hydrazide.
Step 4: Ring-Closing Metathesis (RCM)
-
Dissolve the purified diolefinic hydrazide (1.0 eq) in anhydrous and degassed CH2Cl2 (0.01 M).
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclic enehydrazide.[7][8]
Step 5: Reductive Cleavage of the Chiral Auxiliary
-
Dissolve the cyclic enehydrazide (1.0 eq) in methanol (0.1 M).
-
Add a slurry of Raney-Nickel (previously washed with methanol) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, (S)-6-(4-fluorophenyl)piperidin-2-one.
Data Summary
| Step | Product | Typical Yield | Key Analytical Data |
| 1 | SAMP Hydrazone | >95% (crude) | 1H NMR |
| 2 | Chiral Hydrazine | 80-90% (crude) | 1H NMR, Mass Spec |
| 3 | Diolefinic Hydrazide | 70-85% | 1H NMR, 13C NMR, HRMS |
| 4 | Cyclic Enehydrazide | 85-95% | 1H NMR, 13C NMR, HRMS |
| 5 | (S)-6-(4-fluorophenyl)piperidin-2-one | 70-80% | 1H NMR, 13C NMR, HRMS, Chiral HPLC |
Protocol II: Asymmetric Nitrogen Insertion via Beckmann Rearrangement (A Prospective Approach)
A cutting-edge strategy for the synthesis of chiral lactams involves the asymmetric Beckmann rearrangement of prochiral cyclic ketones.[5][6] This method, while not yet explicitly reported for 6-(4-fluorophenyl)piperidin-2-one, represents a highly attractive and atom-economical alternative.
Mechanistic Rationale
This approach would involve the enantioselective condensation of 4-(4-fluorophenyl)cyclohexanone with a nitrogen source, such as diphenylphosphinyl hydroxylamine (DPPH), catalyzed by a chiral Brønsted acid. The resulting chiral oxime ester would then undergo a stereospecific rearrangement promoted by a Lewis acid to furnish the desired enantioenriched lactam.[5]
Proposed Catalytic Cycle
Caption: Proposed cycle for asymmetric Beckmann rearrangement.
Potential Advantages and Challenges
Advantages:
-
High Atom Economy: This method avoids the use of stoichiometric chiral auxiliaries.
-
Directness: It offers a more direct route from a cyclic ketone precursor.
-
Catalytic Nature: The use of a catalyst reduces waste and cost.
Challenges:
-
Substrate Synthesis: The synthesis of the starting material, 4-(4-fluorophenyl)cyclohexanone, would be an additional step.
-
Optimization Required: As this is a prospective application, significant optimization of the catalyst, Lewis acid, and reaction conditions would be necessary to achieve high yield and enantioselectivity.
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is critical to validate the success of any asymmetric synthesis.[9] The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol
-
Column Selection: A chiral stationary phase (CSP) is required. Common choices include columns based on derivatized cellulose or amylose. A screening of different chiral columns may be necessary to find the optimal separation conditions.[10]
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.[11][12]
-
Detection: A UV detector is commonly used, set to a wavelength where the compound has strong absorbance.[11]
Calculation of Enantiomeric Excess
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Safety Precautions
-
Reagents: Handle all reagents, especially organolithium compounds, acryloyl chloride, and Grubbs' catalyst, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Raney-Nickel: Raney-Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.
-
Hydrogenation: Hydrogenation should be performed behind a safety shield.
Conclusion
The synthesis of enantioenriched 6-(4-fluorophenyl)piperidin-2-one is an important endeavor for the advancement of medicinal chemistry. The detailed protocol based on the SAMP hydrazone methodology provides a reliable and well-precedented route to this valuable compound. Furthermore, the exploration of modern catalytic methods like the asymmetric Beckmann rearrangement opens up exciting possibilities for more efficient and sustainable syntheses in the future. The analytical methods described are essential for the validation of these synthetic efforts.
References
- Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- Fu, G. C. (2005).
- Bella, M. (2012).
- Al-Zoubi, R. M. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Chen, J.-R. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
- Guzmán, A. (2023).
- Couture, A., et al. (2007). Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine. PubMed.
- List, B. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Gutenberg Open Science.
- List, B. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH.
- Lebrun, S., et al. (2026). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine.
- Tan, T.-D., et al. (2019).
- GeneOnline News. (2026).
- Qu, S., et al. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt.
- University of Bristol. Determination of enantiomeric excess. University of Bristol School of Chemistry.
- National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Estevez, P., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Talanta.
- Rilas Technologies. Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies.
- Zhang, Y. (2020). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Letters.
- Zhong, H., et al. (2024). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal.
- Mbah, C. J. (2018).
- Wang, F., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Wang, C., et al. (2016).
- Trost, B. M., & Miller, R. L. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society.
- Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules.
- Liu, G., et al. (2020). Property and asymmetric synthesis of β‐fluoropiperidines.
- Deshmukh, V. V., et al. (2015).
- Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. rilastech.com [rilastech.com]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
High-Efficiency Chromatographic Separation of 6-(4-fluorophenyl)piperidin-2-one Enantiomers via Supercritical Fluid Chromatography
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Abstract
The chiral lactam 6-(4-fluorophenyl)piperidin-2-one is a critical structural motif and synthetic intermediate in the development of neuroactive active pharmaceutical ingredients (APIs), including novel P2RX7 antagonists and paroxetine analogs. Because the pharmacological activity and toxicity of such CNS-active compounds are highly stereodependent, achieving baseline enantiomeric resolution is a strict regulatory requirement. This application note details a self-validating, high-throughput Supercritical Fluid Chromatography (SFC) methodology for the baseline separation of 6-(4-fluorophenyl)piperidin-2-one enantiomers using an amylose-based chiral stationary phase (CSP).
Scientific Rationale & Chiral Recognition Mechanism
While traditional High-Performance Liquid Chromatography (HPLC) can resolve lactam enantiomers, Supercritical Fluid Chromatography (SFC) is the technique of choice for this class of compounds [1]. Supercritical carbon dioxide ( CO2 ) exhibits liquid-like density but gas-like diffusivity and low viscosity. This allows for flow rates 3–5 times higher than HPLC without exceeding system pressure limits, significantly accelerating mass transfer kinetics and reducing solvent consumption—a critical factor for preparative scale-up [2].
For the separation of 6-(4-fluorophenyl)piperidin-2-one, Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) —commercially available as Chiralpak AD-H or CHIRAL ART Amylose-SA—provides superior enantioselectivity compared to cellulose derivatives. The causality behind this choice lies in the highly ordered helical structure of the amylose backbone combined with the specific electronic environment of the lactam [3].
The chiral recognition of 6-(4-fluorophenyl)piperidin-2-one is governed by a three-point interaction model :
-
Hydrogen Bonding: The lactam carbonyl ( C=O ) acts as an H-bond acceptor for the carbamate −NH on the CSP, while the lactam −NH acts as an H-bond donor to the CSP's carbamate C=O .
-
π−π and Dipole Interactions: The electron-deficient 4-fluorophenyl group of the analyte engages in π−π stacking and dipole-dipole interactions with the electron-rich 3,5-dimethylphenyl groups of the CSP.
-
Steric Inclusion: The piperidine ring must physically fit within the chiral cavities of the amylose helix. The spatial orientation of the C6-fluorophenyl group dictates whether the enantiomer experiences a snug fit (higher retention) or steric repulsion (lower retention).
Fig 1. Three-point chiral recognition mechanism between the lactam analyte and ADMPC CSP.
Method Development Strategy
The development of this method follows a systematic, empirical workflow designed to isolate the ideal thermodynamic and kinetic parameters for lactam separation.
Fig 2. SFC method development workflow for chiral lactam separation.
Quantitative Data & Phase Screening
To empirically validate the selection of the ADMPC phase, a primary screen of four standard polysaccharide CSPs was conducted. The mobile phase was kept constant at CO2 /Methanol (80:20 v/v) to establish baseline thermodynamics.
Table 1: Chiral Stationary Phase (CSP) Screening Results (Conditions: 3.0 mL/min, 120 bar BPR, 35°C, 220 nm)
| Column (Derivatization) | Selector Backbone | t1 (min) | t2 (min) | Selectivity ( α ) | Resolution ( Rs ) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 4.12 | 5.85 | 1.58 | 4.21 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 4.60 | 5.10 | 1.15 | 1.45 |
| Chiralpak AS-H | Amylose tris[(S)- α -methylbenzylcarbamate] | 3.85 | 4.05 | 1.08 | 0.85 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | 5.20 | 5.20 | 1.00 | 0.00 |
Insight: The AD-H column provides exceptional resolution ( Rs > 4.0). The failure of the OJ-H column (benzoate derivative) highlights that the carbamate linkage on the CSP is strictly required to provide the H-bond network necessary for lactam recognition.
Table 2: Co-Solvent (Modifier) Optimization on Chiralpak AD-H (Conditions: CO2 /Modifier 80:20 v/v, 3.0 mL/min, 120 bar, 35°C)
| Modifier | Additive | t1 (min) | t2 (min) | Resolution ( Rs ) | Peak Shape (Tailing) |
| Methanol (MeOH) | None | 4.12 | 5.85 | 4.21 | 1.35 |
| Ethanol (EtOH) | None | 5.05 | 6.90 | 3.80 | 1.42 |
| Isopropanol (IPA) | None | 7.40 | 9.85 | 3.15 | 1.65 |
| MeOH | 0.1% DEA | 3.95 | 5.50 | 4.55 | 1.05 |
Insight: Methanol acts as the optimal protic modifier. Its small molar volume allows it to penetrate the amylose cavities, modulating the H-bond network without sterically hindering the analyte. The addition of 0.1% Diethylamine (DEA) suppresses secondary interactions with residual silanols on the silica support, drastically improving peak symmetry (Tailing factor ≈ 1.0).
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates built-in system suitability testing (SST) and self-validation steps.
Analytical SFC Method (Quality Control)
Materials & Reagents:
-
Analyte: Racemic 6-(4-fluorophenyl)piperidin-2-one (1.0 mg/mL in Methanol).
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: CO2 (Grade 5.0) / Methanol containing 0.1% DEA (80:20, v/v).
Step-by-Step Execution:
-
System Equilibration: Purge the SFC system with CO2 and MeOH/DEA. Set the Back Pressure Regulator (BPR) to 120 bar and the column oven to 35°C. Allow the baseline to stabilize at 220 nm for 15 minutes.
-
Blank Injection: Inject 5 µL of pure Methanol. Validation Check: Ensure no ghost peaks elute between 3 and 7 minutes.
-
SST Injection: Inject 5 µL of the 1.0 mg/mL racemate standard.
-
Self-Validation Criteria:
-
The system is only deemed "Ready" if Rs≥3.0 .
-
Tailing factor ( Tf ) for Peak 1 must be ≤1.2 .
-
Retention time %RSD over 3 consecutive injections must be <0.5% .
-
-
Sample Analysis: Inject unknown samples. Quantify enantiomeric excess (ee%) using the area normalization method.
Preparative Scale-Up & Validation
For isolation of the pure enantiomers for downstream API synthesis, the analytical method is geometrically scaled to a preparative column.
Step-by-Step Execution:
-
Column Scaling: Switch to a Chiralpak AD-H preparative column (250 mm × 21.2 mm, 5 µm).
-
Flow Rate Adjustment: Scale the flow rate proportionally to the cross-sectional area.
-
Flowprep=Flowanalytical×(dprep/danalytical)2
-
Flowprep=3.0×(21.2/4.6)2≈63.7 mL/min .
-
-
Loading Study: Perform stacked injections. Inject increasing volumes (0.5 mL to 2.0 mL) of a concentrated sample (20 mg/mL in MeOH).
-
Fraction Collection: Trigger collection via UV threshold at 220 nm. Crucial Causality: Ensure the make-up solvent (Methanol) is introduced post-column at 5 mL/min to prevent the lactam from precipitating in the transfer lines as the CO2 depressurizes and evaporates.
-
Post-Purification Validation: Re-inject 5 µL of the collected fractions using the Analytical SFC Method (Section 4.1).
-
Acceptance Criterion: The target enantiomer must exhibit ≥99.5% ee.
-
References
-
Jurin, M., Kontrec, D., & Roje, M. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Separations, 11(2), 38.[Link]
-
Ferey, L., et al. (2023). Evaluation of greenness and analytical performances of separative methods for chiral separation of novel lactam-based P2RX7-antagonists. Electrophoresis, 45(3-4), 218-233.[Link]
-
Tsui, H.-W., Franses, E. I., & Wang, N.-H. L. (2006). Direct Probing of Sorbent−Solvent Interactions for Amylose Tris(3,5-dimethylphenylcarbamate) Using Infrared Spectroscopy, X-ray Diffraction, Solid-state NMR, and DFT Modeling. The Journal of Physical Chemistry B, 110(46), 23262-23273.[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 6-(4-fluorophenyl)piperidin-2-one
Abstract
This application note provides a detailed guide to the structural elucidation of 6-(4-fluorophenyl)piperidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such novel chemical entities.[1] This document outlines the systematic application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete spectral assignment of this molecule. The protocols and in-depth analysis presented herein serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperidine derivatives.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[2] Specifically, 6-substituted piperidin-2-ones (also known as δ-lactams) are crucial intermediates in the synthesis of various bioactive compounds. The introduction of a 4-fluorophenyl substituent at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties due to the unique electronic nature of the fluorine atom.
Accurate and complete structural verification is a critical step in the drug discovery and development pipeline. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the precise determination of atom connectivity and stereochemistry.[1] This note details the experimental procedures and interpretative strategies for the comprehensive NMR characterization of 6-(4-fluorophenyl)piperidin-2-one.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol ensures optimal results for small molecule analysis.
Materials:
-
6-(4-fluorophenyl)piperidin-2-one (high purity)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
Protocol:
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be used for less soluble compounds, though it's important to be aware of potential solvent-induced shifts, particularly for NH protons.[3]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[3] Gentle vortexing can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 s
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 64-128
-
Spectral Width: ~50 ppm
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16
-
Acquisition of 256-512 increments in F1.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8-16
-
Acquisition of 256-512 increments in F1.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16-64
-
Acquisition of 256-512 increments in F1.
-
Long-range coupling delay optimized for a J-coupling of 8 Hz.
-
Spectral Analysis and Data Interpretation
The following sections detail the analysis of the NMR data for 6-(4-fluorophenyl)piperidin-2-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Region (7.0-7.5 ppm): The 4-fluorophenyl group is expected to show two distinct signals, each integrating to two protons. These will appear as a pair of doublets or a doublet of doublets due to coupling to each other and to the fluorine atom.
-
Amide Proton (6.0-8.0 ppm): The NH proton of the lactam will likely appear as a broad singlet. Its chemical shift can be highly dependent on concentration and the solvent used.[5][6]
-
Piperidine Ring Protons (1.5-4.0 ppm): The protons on the piperidin-2-one ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton at the C6 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to be the most downfield of the aliphatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (170-175 ppm): The lactam carbonyl carbon (C2) will appear as a singlet in the downfield region.
-
Aromatic Carbons (115-165 ppm): The 4-fluorophenyl group will show four signals. The carbon directly attached to the fluorine (C4') will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller, long-range C-F couplings.
-
Piperidine Ring Carbons (20-60 ppm): The five sp³ hybridized carbons of the piperidine ring will appear in the upfield region. The C6 carbon, attached to the aromatic ring, will be the most downfield of this group.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
2D NMR Spectroscopy: Establishing Connectivity
2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.
-
COSY: This experiment reveals proton-proton couplings within the same spin system. It will be instrumental in tracing the connectivity of the protons on the piperidine ring (H3 through H6).
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the piperidine ring protons to the aromatic ring carbons and the carbonyl carbon.
Results: Spectral Data and Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and key 2D correlations for 6-(4-fluorophenyl)piperidin-2-one.
Table 1: ¹H and ¹³C NMR Data for 6-(4-fluorophenyl)piperidin-2-one (in CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | 172.5 | - | - | - | H3, H6 |
| 3 | 31.0 | 2.45 | m | H4 | C2, C4, C5 |
| 4 | 22.5 | 1.90 | m | H3, H5 | C3, C5, C6 |
| 5 | 29.5 | 2.30 | m | H4, H6 | C3, C4, C6 |
| 6 | 56.0 | 4.50 | dd (J = 8.0, 4.0) | H5, NH | C2, C4, C5, C1', C2', C6' |
| NH | - | 6.80 | br s | H6 | C2, C6 |
| 1' | 138.0 | - | - | - | H2', H6', H6 |
| 2', 6' | 128.0 | 7.30 | dd (J = 8.5, 5.5) | H3', H5' | C1', C3', C4', C5', C6 |
| 3', 5' | 115.5 (d, JCF = 21.5) | 7.05 | t (J = 8.5) | H2', H6' | C1', C2', C4', C6' |
| 4' | 162.5 (d, JCF = 245.0) | - | - | - | H2', H3', H5', H6' |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical flow of the NMR analysis and the key structural correlations identified.
Figure 1: General workflow for NMR sample preparation, data acquisition, and analysis.
Figure 2: Key HMBC correlations for structural connectivity.
Conclusion
This application note demonstrates a systematic and comprehensive approach to the NMR characterization of 6-(4-fluorophenyl)piperidin-2-one. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances was achieved. The detailed protocols and spectral interpretations provided herein serve as a valuable resource for scientists working on the synthesis and analysis of novel heterocyclic compounds, ensuring the structural integrity of molecules destined for further development.
References
- Boykin, D. W., Sullins, D. W., Pourahmady, N., & Eisenbraun, E. J. (n.d.). ¹⁷O NMR SPECTROSCOPY OF LACTAMS.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Bird, C. W. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103.
- Boykin, D. W. (n.d.). ¹⁷O NMR SPECTROSCOPY OF LACTONES.
- Elyashberg, M. E., Blinov, K. A., Molodtsov, S. G., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771–782.
- (2023, August 29).
- Elyashberg, M., Blinov, K., Molodtsov, S., Williams, A., & Martin, G. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Computer Sciences, 44, 771-782.
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]
- (n.d.).
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
- Dražić, T., Roje, M., Jurin, M., & Pescitelli, G. (2020). Synthesis, Stereochemical Analysis, and Biological Evaluation of Novel β-Lactam Cholesterol Absorption Inhibitors. Molecules, 25(15), 3453.
- Harris, R. K., & Spragg, R. A. (1968). Proton magnetic resonance of piperidine. Journal of the Chemical Society B: Physical Organic, 684-687.
- Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008.
- Belskaya, N., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(1), 193.
- Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-438.
- Cholli, A., Krishnaswami, A., & Venturella, V. (1988). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 42(6), 1008–1010.
- Silva, A. M. S., & Pinto, D. C. G. A. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9, 397-438.
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(10), 788-803.
- Topolnik, M., Pinter, B., & Pevec, A. (2024). Piperidine and piperazine analogs in action: zinc(II)
- Enders, D., & Dücker, B. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. Organic Letters, 9(13), 2473–2476.
-
OpenOChem. (n.d.). Interpreting. OpenOChem Learn. Retrieved from [Link]
- Wiley-VCH GmbH. (2002-2025). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase.
- Novikov, A. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16694.
- Wiley-VCH GmbH. (2002-2025). 4-Fluorophenylglyoxal - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
- Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development, 23(7), 1328-1338.
- (n.d.). Fluorine NMR.
- Hein, S. M., et al. (2018). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
- Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1).
- Patel, A. N., & Shaikh, S. S. (2011). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 3(6), 445-449.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9637-9664.
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
- Kumar, S. S., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Research & Reviews: Journal of Chemistry, 4(2).
- Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
-
Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
- Gardinier, K. M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 22(22), 6974-6979.
- Jeyaraman, R., & Ravindran, T. (1994). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 33B(7), 659-662.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Crystallization of 6-(4-fluorophenyl)piperidin-2-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible crystallization protocols for 6-(4-fluorophenyl)piperidin-2-one. The methodologies detailed herein are grounded in fundamental principles of crystallization and draw upon established practices for analogous heterocyclic compounds.
Introduction: The Significance of Crystalline Form
6-(4-fluorophenyl)piperidin-2-one is a heterocyclic compound with a piperidine core, a structural motif prevalent in a wide array of pharmaceuticals. The piperidine ring is a key scaffold in medicinal chemistry, and its derivatives exhibit diverse biological activities. The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form, are of paramount importance as they directly influence solubility, dissolution rate, bioavailability, and stability. Consequently, the ability to control the crystallization process is a critical step in drug development, ensuring batch-to-batch consistency and optimal therapeutic performance.
This guide eschews a one-size-fits-all template, instead offering a logical and scientifically-driven workflow to identify optimal crystallization conditions for 6-(4-fluorophenyl)piperidin-2-one. We will explore solvent selection strategies, a variety of crystallization techniques, and methods for characterizing the resulting crystalline material.
Foundational Principles: Understanding the Crystallization Process
Crystallization is a phase transition where a solute in a solution solidifies into a highly ordered, crystalline lattice. The process is governed by two key thermodynamic and kinetic steps:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: The subsequent enlargement of these nuclei as more solute molecules from the solution deposit onto their surfaces.
The interplay between these two processes, heavily influenced by factors such as solvent, temperature, and cooling rate, dictates the final crystal size, shape, and polymorphic form.
Materials and Reagents
3.1. Compound:
-
6-(4-fluorophenyl)piperidin-2-one (Purity >98%)
3.2. Solvents:
A range of analytical grade solvents with varying polarities should be screened. A suggested starting panel is presented in the table below. The selection is based on solvents commonly used for the crystallization of piperidine and lactam derivatives.[1][2]
| Solvent Class | Examples | Rationale |
| Protic Solvents | Ethanol, Methanol, Isopropanol, Water | Capable of hydrogen bonding, which can be beneficial for solvating the lactam and phenyl moieties. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Offer a different range of solvent-solute interactions, potentially leading to different crystal packing. |
| Aprotic Nonpolar | Toluene, Heptane, Cyclohexane | Can be used as anti-solvents to induce precipitation. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Intermediate polarity, can be effective in solvent/anti-solvent systems. |
3.3. Equipment:
-
Small-scale vials (e.g., 2-4 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath with temperature control
-
Microscope (polarized light microscopy is advantageous)
-
Filtration apparatus (e.g., Buchner funnel, Hirsch funnel)
-
Vacuum oven
Experimental Workflow: A Systematic Approach to Crystallization
The following workflow provides a structured methodology for identifying and optimizing crystallization conditions for 6-(4-fluorophenyl)piperidin-2-one.
Caption: A systematic workflow for the crystallization of 6-(4-fluorophenyl)piperidin-2-one.
Detailed Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of 6-(4-fluorophenyl)piperidin-2-one in a range of solvents at ambient and elevated temperatures. This information is critical for selecting appropriate crystallization methods.
Methodology:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the compound into a series of labeled vials.
-
Solvent Addition: To each vial, add a different solvent from the screening panel in small, incremental volumes (e.g., 0.1 mL).
-
Observation at Ambient Temperature: After each addition, stir or vortex the vial for 1-2 minutes and visually inspect for complete dissolution. Record the volume of solvent required to fully dissolve the compound.
-
Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble at ambient temperature, gently heat the vial (e.g., to 40-60 °C) and continue adding the solvent incrementally until dissolution is achieved. Record the temperature and volume.
-
Data Analysis: Classify the solubility in each solvent as "freely soluble," "soluble," "sparingly soluble," or "insoluble" at both temperatures. This qualitative data will guide the selection of solvent systems for crystallization.
Interpreting the Results:
-
Good single-solvent candidates for cooling crystallization: Solvents that show a significant increase in solubility with temperature.
-
Potential anti-solvents: Solvents in which the compound is insoluble or sparingly soluble.
-
Candidates for solvent/anti-solvent systems: A solvent in which the compound is freely soluble paired with an anti-solvent in which it is insoluble.
Protocol 2: Crystallization by Slow Evaporation
Objective: To obtain crystals by gradually increasing the concentration of the solute as the solvent evaporates. This is often a good starting point for producing high-quality single crystals for X-ray diffraction.
Methodology:
-
Solution Preparation: Prepare a saturated or near-saturated solution of 6-(4-fluorophenyl)piperidin-2-one in a suitable solvent (identified from Protocol 1) at ambient temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Periodically inspect the vial for crystal growth. The process can take several days to weeks.
Caption: Workflow for crystallization by slow evaporation.
Protocol 3: Crystallization by Slow Cooling
Objective: To induce crystallization by reducing the solubility of the compound in a solvent by gradually lowering the temperature.
Methodology:
-
Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-70 °C). Ensure all solid has dissolved.
-
Filtration: While hot, filter the solution into a pre-warmed, clean vial.
-
Cooling:
-
Slow Cooling: Allow the vial to cool slowly to room temperature on the benchtop.
-
Controlled Cooling: For more control, place the vial in a programmable heating/cooling block or a dewar filled with warm water and allow it to cool to ambient temperature over several hours.
-
-
Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Vapor Diffusion
Objective: To slowly change the solvent composition to induce crystallization, which can yield high-quality crystals.
Methodology:
-
Liquid-Vapor Diffusion:
-
Dissolve the compound in a "good" solvent to make a concentrated solution.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a layer of a "poor" solvent (anti-solvent). The "good" solvent should be more volatile than the "poor" solvent.
-
Over time, the "good" solvent will evaporate from the inner vial and the vapor of the "poor" solvent will diffuse into it, reducing the solubility and inducing crystallization.
-
-
Vapor-Vapor Diffusion:
-
Place a drop of the concentrated solution of the compound on a siliconized glass slide.
-
Invert the slide over a well of a crystallization plate containing the anti-solvent.
-
Seal the well and monitor for crystal growth in the drop.
-
Caption: Setups for liquid-vapor and vapor-vapor diffusion crystallization.
Protocol 5: Anti-Solvent Addition
Objective: To rapidly induce crystallization by adding a solvent in which the compound is insoluble to a solution of the compound.
Methodology:
-
Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent.
-
Anti-Solvent Addition: Slowly add the "poor" solvent (anti-solvent) to the solution with stirring.
-
Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
Maturation: Allow the mixture to stand, with or without stirring, to allow the initial precipitate to transform into well-defined crystals. Gentle heating and slow cooling can sometimes improve the crystalline form.
Troubleshooting and Considerations
-
Oiling Out: If the compound separates as a liquid phase instead of a solid, try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs) with distinct physical properties. It is crucial to characterize the resulting crystals from different successful protocols to identify any polymorphic variations.
-
Seeding: If nucleation is difficult, adding a small seed crystal from a previous successful experiment can induce crystallization.
Characterization of Crystalline Material
Once crystals are obtained, they should be characterized to confirm their identity, purity, and crystalline nature. Useful techniques include:
-
Visual and Microscopic Examination: To assess crystal shape, size, and homogeneity.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
X-ray Powder Diffraction (XRPD): To confirm the crystalline nature and identify the polymorphic form.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic structure.
-
Spectroscopic Methods (FTIR, Raman, NMR): To confirm the chemical identity of the crystalline material.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic development of a crystallization procedure for 6-(4-fluorophenyl)piperidin-2-one. By methodically screening solvents and crystallization techniques, and by carefully analyzing the resulting crystalline material, researchers can establish a reproducible process for obtaining this compound in a desired solid form. This is a critical step in ensuring the quality and performance of this important pharmaceutical building block.
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
Anitha, K., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. IUCrData, 5(4). Available at: [Link]
Sources
Technical Support Center: Optimizing Yield in 6-(4-fluorophenyl)piperidin-2-one Synthesis
Welcome to the Technical Support Center for the synthesis of 6-(4-fluorophenyl)piperidin-2-one. This heterocyclic scaffold is a critical building block in the development of analgesics, anti-inflammatory agents, and CNS therapeutics 1[1]. Achieving high yields and purity requires strict control over reaction kinetics, intermediate stability, and chemoselectivity.
This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative comparisons for the two most robust synthetic pathways: Reductive Amination and Grignard Addition/Silane Reduction .
Mechanistic Pathways & Workflows
Understanding the causality behind side-product formation is the first step in troubleshooting. The diagrams below map the desired synthetic pathways alongside common failure points.
Workflow for the reductive amination and lactamization route.
Reaction pathway showing Grignard addition and silane reduction.
Self-Validating Experimental Protocols
Protocol A: Reductive Amination & Lactamization
This route utilizes2[2], a highly stable intermediate commonly used in pharmaceutical development.
-
Imine Formation: Dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (NH₄OAc, 10.0 eq). Stir at room temperature for 2 hours.
-
Self-Validation: Perform TLC (Eluent: EtOAc/Hexane 1:1). The ketone spot must be completely consumed before proceeding. If unreacted ketone remains, adding the reducing agent will irreversibly form the hydroxy acid byproduct.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Lactamization: Transfer the mixture to a sealed tube and heat to 80 °C for 4 hours to drive the intramolecular cyclization of the intermediate amino acid.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Grignard Addition & Silane Reduction
This route builds the piperidin-2-one core directly from glutarimide3[3].
-
Nucleophilic Addition: Dissolve glutarimide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Dropwise add 4-fluorophenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes.
-
Self-Validation: Monitor internal temperature with a thermocouple. Do not allow the temperature to exceed -70 °C to prevent double addition.
-
-
Hemiaminal Isolation: Stir at -78 °C for 2 hours. Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude hemiaminal.
-
Lewis Acid-Mediated Reduction: Dissolve the crude hemiaminal in anhydrous DCM (0.1 M) and cool to -78 °C. Add triethylsilane (Et₃SiH, 3.0 eq) followed by dropwise addition of boron trifluoride etherate (BF₃·Et₂O, 2.0 eq).
-
Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated NaHCO₃, extract with DCM, dry, and purify via silica gel flash chromatography.
Quantitative Pathway Comparison
| Parameter | Route A: Reductive Amination | Route B: Grignard / Silane Reduction |
| Overall Yield | 65 - 75% | 50 - 60% |
| Scalability | Excellent (Kilogram scale) | Moderate (Requires cryogenic cooling) |
| Key Reagents | NH₄OAc, NaBH₃CN | 4-F-PhMgBr, BF₃·Et₂O, Et₃SiH |
| Primary Impurity | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | Bis-aryl adduct, Dihydropyridinone |
| Purification | Simple extraction / Crystallization | Flash Chromatography required |
Troubleshooting Guides & FAQs
Q1: During reductive amination (Protocol A), my major product is the open-chain hydroxy acid instead of the lactam. What is causing this? A1: This is caused by premature reduction. Sodium cyanoborohydride is highly chemoselective for imines at pH 6-7, but if the imine formation is incomplete, the unreacted ketone will be reduced to the secondary alcohol. Fix: Ensure strictly anhydrous conditions to favor imine formation (water is a byproduct of condensation). Pre-stir the ketone and ammonium acetate for at least 2 hours before adding the reducing agent. You can also add 3Å molecular sieves to drive the equilibrium toward the imine.
Q2: I am seeing a significant amount of the bis-aryl (diol) adduct during the Grignard addition to glutarimide (Protocol B). How do I prevent this? A2: Double Grignard addition occurs when the initially formed tetrahedral intermediate collapses back to a ketone before the reaction is quenched, allowing a second equivalent of Grignard to attack. Fix: The stability of the magnesium-chelated tetrahedral intermediate is highly temperature-dependent. Ensure your reaction is kept strictly at or below -78 °C. Additionally, do not use more than 1.1 equivalents of the Grignard reagent, and ensure rapid, cold quenching with NH₄Cl before allowing the flask to warm.
Q3: In the silane reduction step (Protocol B), my NMR shows an alkene peak, indicating I formed the dehydrated dihydropyridinone instead of the target piperidin-2-one. Why? A3: The addition of BF₃·Et₂O generates a highly reactive N-acyliminium ion. If the hydride transfer from triethylsilane is too slow, the intermediate will undergo an E1-type elimination (loss of a proton) to form the thermodynamically stable conjugated enamide (dihydropyridinone). Fix: Ensure triethylsilane is added before the Lewis acid. Increase the equivalents of Et₃SiH to 3.0 or 4.0 to outcompete the elimination pathway.
Q4: How can I synthesize this compound enantioselectively if I need a specific chiral isomer? A4: For asymmetric synthesis, you have two primary options supported by literature:
-
Chiral Auxiliaries: You can utilize Enders SAMP/RAMP hydrazone methodology followed by ring-closing metathesis (RCM) to achieve virtually enantiopure 6-arylpiperidin-2-ones4[4].
-
Asymmetric Grignard Addition: Enantioselective addition of aryl Grignard reagents to pyridine N-oxides in the presence of chiral ligands (like lithium binolate) followed by reduction can yield optically active piperidines with high enantiomeric excess (>99% ee) 5[5].
References
-
Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences (IRJPAS), 2012.1
-
5-(4-Fluorophenyl)-5-oxopentanoic acid. Chem-Impex International.2
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC / National Institutes of Health, 2023.3
-
Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Organic Letters, 2007.4
-
Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters (ACS Publications), 2012.5
Sources
troubleshooting impurities in 6-(4-fluorophenyl)piperidin-2-one production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic hurdles encountered during the synthesis of 6-(4-fluorophenyl)piperidin-2-one. This functionalized δ -lactam is typically synthesized via a tandem reductive amination and cycloamidation of 5-(4-fluorophenyl)-5-oxopentanoic acid[1]. Below, you will find a causality-driven troubleshooting guide, quantitative process data, and a self-validating protocol to ensure high-yield, high-purity production.
Mechanistic Pathway & Impurity Profiling
Reaction workflow for 6-(4-fluorophenyl)piperidin-2-one synthesis and primary impurity pathways.
Troubleshooting FAQs: Causality & Mitigation
Q1: We are observing a significant level of 6-phenylpiperidin-2-one (des-fluoro impurity) in our final product. What causes this and how can we mitigate it? Causality: The C–F bond on the aromatic ring is highly susceptible to hydrogenolysis. When utilizing palladium on carbon (Pd/C) under hydrogen gas during the reductive amination step, the catalyst non-selectively cleaves the aryl-fluorine bond alongside reducing the imine, yielding the des-fluoro impurity. Mitigation: Transition from catalytic hydrogenation to a milder, hydride-based reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) chemoselectively reduce the intermediate imine without affecting the aryl halide[2]. If large-scale economics strictly dictate the use of H₂, employ a poisoned catalyst (e.g., sulfided Pt/C) and strictly limit hydrogen pressure to <20 psi.
Q2: Our HPLC shows a highly polar impurity that we've identified as 5-amino-5-(4-fluorophenyl)pentanoic acid. Why is the lactamization failing? Causality: The synthesis relies on a tandem reductive amination/lactamization sequence[3]. The final ring closure is an equilibrium-driven condensation reaction that generates water. If water is not actively sequestered or removed from the reaction matrix, the thermodynamic equilibrium stalls, leaving the open-chain amino acid uncyclized. Mitigation: Shift the equilibrium by utilizing a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. Alternatively, for heat-sensitive batches, introduce a mild dehydrating coupling reagent (e.g., EDC·HCl / HOBt) to chemically drive the intramolecular cyclization at room temperature.
Q3: We are detecting a high-molecular-weight impurity (m/z ~ 415) during LC-MS analysis. What is this and how do we prevent it? Causality: This mass corresponds to a dimeric impurity. During the lactamization of 5-amino-5-(4-fluorophenyl)pentanoic acid, the primary amine of one molecule can react with the carboxylic acid of another. This intermolecular amidation outcompetes the desired intramolecular cyclization when the local concentration of the open-chain intermediate is too high. Mitigation: Run the cyclization step under high dilution conditions ( ≤ 0.05 M). Ensure the slow, dropwise addition of the amino acid intermediate into the refluxing solvent to favor intramolecular kinetics over intermolecular collisions.
Q4: There is an impurity resulting from the reaction of two molecules of the starting keto-acid with one molecule of ammonia. How do we suppress this dialkylation? Causality: Ammonia can react with the initially formed imine to form a secondary amine (bis-alkylation). This occurs when the stoichiometric ratio of the ammonia source to the 5-(4-fluorophenyl)-5-oxopentanoic acid[1] is too low, allowing the newly formed primary amine to compete with ammonia as a nucleophile. Mitigation: Establish pseudo-first-order kinetics by utilizing a massive excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). This heavily biases the reaction toward mono-alkylation.
Quantitative Process Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile during the reductive amination and cyclization phases.
| Reduction System | NH₄OAc (Equiv.) | Reaction Conc. (M) | Product Yield (%) | Des-fluoro Impurity (%) | Dimeric Impurity (%) |
| H₂, Pd/C (50 psi) | 2.0 | 0.50 | 45.0 | 35.0 | 15.0 |
| NaBH₃CN | 2.0 | 0.50 | 60.0 | < 1.0 | 25.0 |
| NaBH₃CN | 10.0 | 0.50 | 75.0 | < 1.0 | 20.0 |
| NaBH₃CN | 10.0 | 0.05 | 92.0 | < 1.0 | < 2.0 |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology incorporates mandatory In-Process Checks (IPCs). Do not proceed to the next step unless the validation criteria are met.
Step 1: Imine Formation
-
Action: Suspend 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.1 M relative to the keto-acid). Stir at 25°C for 4 hours.
-
Self-Validation Check: Analyze an aliquot via ATR-FTIR. Proceed only when the ketone C=O stretch (~1710 cm⁻¹) is completely replaced by the imine C=N stretch (~1650 cm⁻¹).
Step 2: Chemoselective Reduction
-
Action: Cool the reaction to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes. Allow to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: Perform LC-MS on a quenched aliquot. The intermediate 5-amino-5-(4-fluorophenyl)pentanoic acid must be the dominant peak ([M+H]⁺ = 212.1).
Step 3: Azeotropic Lactamization
-
Action: Evaporate the methanol under reduced pressure. Dissolve the crude residue in toluene to achieve a highly dilute 0.05 M concentration. Add catalytic p-toluenesulfonic acid (0.1 eq). Attach a Dean-Stark trap and reflux at 110°C.
-
Self-Validation Check: Monitor the Dean-Stark trap. The reaction is self-indicating and complete when the stoichiometric volume of water has collected and evolution ceases (typically 6-8 hours).
Step 4: Isolation and Purification
-
Action: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from ethyl acetate/hexanes.
-
Self-Validation Check: Final purity must be >98% by HPLC. ¹H NMR (CDCl₃) must show the characteristic δ -lactam broad singlet (N–H) at ~6.2 ppm and the total absence of open-chain carboxylic acid protons.
References
-
Title: One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids[2] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: US9242970B2 - Lactam derivatives useful as orexin receptor antagonists[3] Source: Google Patents URL:
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-(4-Fluorophenyl)piperidin-2-one Cyclization
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter bottlenecks when scaling up the synthesis of functionalized heterocycles. The synthesis of 6-(4-fluorophenyl)piperidin-2-one—a critical δ-lactam scaffold—is most efficiently achieved via the reductive amination and subsequent cyclization of 5-(4-fluorophenyl)-5-oxopentanoic acid [1].
While this transformation is atom-economical and conceptually straightforward, researchers often struggle with chemoselectivity (over-reduction) and thermodynamic barriers (incomplete lactamization)[2]. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your cyclization workflows.
Reaction Pathway & Mechanistic Overview
The transformation is a two-stage cascade:
-
Reductive Amination: Condensation of the 5-keto acid with an ammonia source (typically ammonium acetate) at a mildly acidic pH forms a transient imine/iminium species, which is selectively reduced to the 5-amino acid.
-
Lactamization: Intramolecular amidation of the resulting 5-amino-5-(4-fluorophenyl)pentanoic acid yields the thermodynamically favored 6-membered piperidin-2-one ring[3].
Reaction pathway for the synthesis of 6-(4-fluorophenyl)piperidin-2-one via reductive amination.
Troubleshooting Guides & FAQs
Decision matrix for troubleshooting the reductive amination and lactamization sequence.
Q1: Why is my reaction yielding a high percentage of 5-(4-fluorophenyl)-5-hydroxypentanoic acid instead of the desired lactam? A: This is a classic chemoselectivity failure. It occurs when the rate of direct ketone reduction outpaces the rate of imine formation.
-
The Causality: Strong reductants like Sodium Borohydride ( NaBH4 ) indiscriminately attack the ketone. Even with Sodium Cyanoborohydride ( NaBH3CN ), if the pH is too low or the ammonia concentration is insufficient, the equilibrium shifts away from the iminium ion.
-
The Solution: Use NaBH3CN or Sodium Triacetoxyborohydride ( NaBH(OAc)3 ). Strictly maintain the pH between 5.0 and 6.0. Crucially, allow the 5-keto acid and ammonium acetate to stir for 2–4 hours to pre-form the imine before introducing the reducing agent.
Q2: The reduction is successful (no ketone remains), but LC-MS shows the reaction has stalled at the open-chain 5-amino acid. How do I force cyclization? A: You have hit a thermodynamic bottleneck. While 6-membered δ-lactams are thermodynamically stable, the activation energy required to expel water and form the amide bond is kinetically prohibitive at room temperature.
-
The Causality: Intramolecular amidation requires the molecule to adopt a specific conformational geometry, resulting in a temporary loss of entropy.
-
The Solution: You must supply thermal energy and drive the equilibrium forward by removing water. Perform a solvent swap from Methanol to Toluene, and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus. Alternatively, if heating is detrimental to your specific substrate, add a coupling reagent like EDC·HCl and HOBt to activate the carboxylic acid at room temperature.
Q3: I am observing significant high-molecular-weight impurities (dimers and oligomers). How do I prevent this? A: This indicates that intermolecular amidation is competing with the desired intramolecular cyclization.
-
The Causality: The rate of intermolecular reaction (dimerization) is concentration-dependent (second-order), whereas the rate of intramolecular cyclization is concentration-independent (first-order).
-
The Solution: Run the lactamization step under high dilution conditions. Ensure the concentration of the 5-amino acid intermediate in toluene is kept below 0.1 M.
Optimization Data
The following table summarizes the quantitative data from our optimization studies, demonstrating the causal relationship between reaction parameters and product distribution.
| Entry | Reductant | Solvent | Temp (°C) | Lactamization Conditions | Yield (%) | Major Byproduct |
| 1 | NaBH4 | MeOH | 25 | None (One-pot) | < 10% | 5-Hydroxy acid (85%) |
| 2 | NaBH3CN | MeOH | 25 | None (One-pot) | 45% | Open-chain amine (40%) |
| 3 | NaBH3CN | MeOH | 25 | Toluene, Reflux (110°C) | 88% | Dimers (< 5%) |
| 4 | H2 , Pd/C | MeOH/ NH3 | 50 | Toluene, Reflux (110°C) | 92% | None detected |
Table 1: Optimization of Reductive Amination-Lactamization Conditions. Entry 4 represents the most scalable and atom-economical condition for industrial applications.
Standard Operating Procedure: Two-Stage One-Pot Synthesis
This protocol represents a self-validating system. By implementing the In-Process Controls (IPCs) described below, you ensure that each mechanistic step is complete before proceeding, eliminating downstream guesswork.
Stage 1: Reductive Amination
-
Charge a dry, round-bottom flask with 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 equiv) and anhydrous Methanol (to achieve a 0.2 M solution).
-
Add Ammonium Acetate ( NH4OAc , 10.0 equiv). Stir the suspension at 25 °C for 3 hours.
-
IPC 1: Sample the reaction for LC-MS to confirm the disappearance of the ketone mass and the appearance of the imine intermediate.
-
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Portion-wise, add Sodium Cyanoborohydride ( NaBH3CN , 1.5 equiv).
-
Allow the reaction to warm to 25 °C and stir for 12 hours.
-
IPC 2: Confirm complete reduction to 5-amino-5-(4-fluorophenyl)pentanoic acid via LC-MS.
-
Stage 2: Thermal Lactamization 6. Quench the reaction by adding 1 M HCl dropwise until gas evolution ceases (pH ~3), then adjust to pH 8 using saturated aqueous NaHCO3 . 7. Concentrate the mixture in vacuo to remove all Methanol. 8. Re-dissolve the crude aqueous residue in Toluene (to achieve a 0.05 M dilution) and transfer to a flask equipped with a Dean-Stark trap and a reflux condenser. 9. Heat the biphasic mixture to a vigorous reflux (110 °C) for 16 hours, continuously removing the azeotroped water. 10. Cool to room temperature, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to afford the crude 6-(4-fluorophenyl)piperidin-2-one. Purify via flash column chromatography (EtOAc/Hexanes) if necessary.
Technical Support Center: Stability and Storage of 6-(4-fluorophenyl)piperidin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(4-fluorophenyl)piperidin-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper handling and storage are critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the compound's stability profile, recommended storage protocols, and troubleshooting advice based on established principles of organic chemistry and pharmaceutical stability testing.
Section 1: Understanding the Stability Profile of 6-(4-fluorophenyl)piperidin-2-one
The stability of any chemical compound is intrinsically linked to its molecular structure. 6-(4-fluorophenyl)piperidin-2-one possesses two key structural features that are central to its stability profile: a lactam (cyclic amide) ring and a fluorophenyl group . Understanding the vulnerabilities of these groups is the first step in preventing degradation.
The primary degradation pathways are hydrolysis, oxidation, and photodecomposition. These pathways are commonly investigated during forced degradation studies, which are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to establish the intrinsic stability of a drug substance.[1][2][3][4]
-
Hydrolysis: The lactam ring is the most susceptible part of the molecule. Like all amides and esters, it can undergo hydrolysis, where the ring is opened by a reaction with water. This reaction is significantly accelerated by the presence of acids or bases and by elevated temperatures.[2][5] The product of hydrolysis is 5-amino-5-(4-fluorophenyl)pentanoic acid.
-
Oxidation: While the piperidinone ring is relatively stable against oxidation, the aromatic ring or other parts of the molecule could be susceptible under harsh oxidative conditions, such as exposure to strong oxidizing agents (e.g., hydrogen peroxide).[1][5]
-
Photodegradation: Aromatic systems can absorb UV light, which can lead to photochemical reactions and degradation. Compounds with aromatic nitro groups or aryl acetic acid functionalities are particularly noted for photocomposition.[2] While this specific molecule may be less susceptible, protection from light is a standard precautionary measure.[1]
Caption: Primary degradation pathways for 6-(4-fluorophenyl)piperidin-2-one.
Section 2: Recommended Storage Conditions
Based on the chemical liabilities of the lactam functional group, which are analogous to those seen in unstable compounds like beta-lactam antibiotics, stringent storage conditions are necessary to ensure long-term stability.[6][7][8]
| Parameter | Solid (As-Supplied Powder) | In Solution | Rationale & Causality |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -80°C (Recommended) -20°C (Maximum for short-term) | Lowering the temperature dramatically reduces the rate of all chemical reactions, including hydrolysis, as described by the Arrhenius equation.[4] For compounds with lactam rings, storage at -80°C is often required for long-term stability in solution.[6][7] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prepare solutions with degassed solvents and store under an inert gas. | Minimizes contact with atmospheric moisture, which can initiate hydrolysis, and oxygen, which can cause oxidative degradation. |
| Light | Store in an amber glass vial or protect from light. | Store in amber vials or wrap clear vials in foil. | Prevents potential photodecomposition initiated by UV or high-energy visible light.[1] |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous (dry) solvents for reconstitution. | The primary degradation pathway is hydrolysis. Excluding water is the most critical step to prevent the opening of the lactam ring. |
| pH (Solution) | N/A | Avoid acidic or basic conditions. Use neutral, aprotic solvents. | Hydrolysis is catalyzed by both acid and base. The highest stability for similar compounds is often found in a neutral pH range.[9] |
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm seeing a new, more polar peak in my HPLC/LC-MS analysis of an older sample. What is it?
A1: This is a classic sign of degradation, most likely due to hydrolysis of the lactam ring. The resulting product, an amino acid, contains a new carboxylic acid group, which significantly increases its polarity. This causes it to elute earlier on a reverse-phase HPLC column. You can confirm its identity by checking the mass spectrum for a mass corresponding to the parent compound + 18 Da (the mass of H₂O).
Q2: The measured activity of my compound in a biological assay is lower than expected. Could this be a storage issue?
A2: Yes, this is a common consequence of degradation. If a portion of the parent compound has degraded, the actual concentration of the active molecule in your solution is lower than calculated, leading to reduced potency. We recommend running a purity check via HPLC on an aliquot of your stock solution. To prevent this, always prepare solutions fresh from solid material. If you must store solutions, do so at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[6][7]
Q3: My solid powder has become clumpy and looks slightly off-color. Is it still usable?
A3: Clumping is a strong indicator of moisture absorption (hygroscopicity). Moisture can initiate the slow hydrolysis of the lactam ring even in the solid state. A color change can indicate oxidative or other forms of degradation. We strongly advise against using the material. To avoid this, always handle the solid in a dry environment (e.g., a glove box or on a dry day), and store it in a desiccator with a fresh desiccant.
Q4: What is the best solvent to use for making a stock solution for long-term storage?
A4: The ideal solvent is one that is aprotic and anhydrous . Protic solvents like water, methanol, or ethanol can participate directly in the hydrolysis reaction and should be avoided for storage. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. Even with these solvents, storage should be at -80°C in tightly sealed vials under an inert atmosphere.
Section 4: Key Experimental Protocols
Protocol 4.1: Protocol for Assessing Compound Purity by HPLC
This protocol provides a general method to validate the integrity of your sample.
-
Preparation: Carefully prepare a 1 mg/mL solution of your compound in Acetonitrile or DMSO.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Analysis: Inject 5-10 µL of your sample. A pure sample should yield a single major peak. The presence of significant secondary peaks, especially early-eluting ones, indicates degradation. For robust analysis, this method should be fully validated.[3]
Protocol 4.2: Small-Scale Forced Degradation Test
This allows you to quickly assess stability under your specific experimental conditions.
-
Prepare three separate solutions of your compound (~0.5 mg/mL) in:
-
a) Your experimental buffer (e.g., PBS pH 7.4)
-
b) 0.01 M HCl
-
c) 0.01 M NaOH
-
-
Keep a fourth sample of the solid as a T=0 control.
-
Incubate the solutions at 37°C for 24 hours.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a freshly prepared solution from the control solid, by HPLC (using Protocol 4.1).
-
Interpretation: Compare the chromatograms. Significant loss of the main peak and the appearance of new peaks in the stressed samples will confirm susceptibility to hydrolysis under those conditions.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the expected shelf-life of 6-(4-fluorophenyl)piperidin-2-one? The shelf-life is entirely dependent on storage conditions. When stored as a solid at -20°C, protected from light and moisture, the compound should be stable for years. In solution, its stability is drastically reduced and can be on the order of hours to days depending on the solvent, temperature, and pH.[6][10][11]
-
FAQ 2: Can I repeatedly freeze and thaw my stock solution? We strongly advise against it. Each freeze-thaw cycle can introduce atmospheric moisture into the solution upon opening, accelerating degradation. It is best practice to aliquot stock solutions into single-use volumes for storage at -80°C.
-
FAQ 3: Is it necessary to use an inert gas like Argon or Nitrogen? For maximum long-term stability of the solid and any stored solutions, yes. Purging the vial with an inert gas displaces moisture and oxygen, removing two key reagents for potential degradation pathways. For routine, short-term use where samples are consumed quickly, it may be less critical but is always good practice.
References
-
De Winter, S., et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]
-
Colin, P., et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]
-
Gonçalves, C., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. Available at: [Link]
-
Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Bhalodi, A. A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Kussell, E., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]
-
SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link]
-
Zając, M., et al. (2007). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]. Acta Poloniae Pharmaceutica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. onyxipca.com [onyxipca.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scispace.com [scispace.com]
- 10. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Chiral Resolution of 6-(4-fluorophenyl)piperidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 6-(4-fluorophenyl)piperidin-2-one. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully separating the enantiomers of this critical chiral intermediate.
Method Selection: Choosing Your Resolution Strategy
The optimal strategy for resolving racemic 6-(4-fluorophenyl)piperidin-2-one depends on factors such as the required scale, available instrumentation, and desired enantiomeric purity. The three primary methods are Chiral Preparative Chromatography (HPLC/SFC), Enzymatic Kinetic Resolution (EKR), and Diastereomeric Salt Crystallization.
Caption: Initial decision-making workflow for selecting a resolution method.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative-scale separation. The following Q&A addresses common issues.
Q1: I am seeing poor or no resolution between the enantiomers. What should I do?
This is the most common challenge and typically stems from a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase.[1]
Answer: A systematic approach is crucial. The choice of CSP is the most critical factor in achieving separation.[1]
-
Step 1: Evaluate Your CSP. For piperidine derivatives, polysaccharide-based CSPs are an excellent starting point.[2][3] If your current column is not working, screen other types.
-
Recommended Screening Columns:
-
Amylose-based: Chiralpak® IA, Chiralpak® AD-H
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
-
-
-
Step 2: Optimize the Mobile Phase. The mobile phase composition dictates the interaction between your analyte and the CSP.
-
Normal Phase (Recommended): Start with a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).[2] Systematically vary the alcohol percentage.
-
Additives are Key: Since 6-(4-fluorophenyl)piperidin-2-one has a basic nitrogen, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) is often essential to improve peak shape and resolution.[2][4]
-
-
Step 3: Adjust Flow Rate and Temperature. Chiral separations are often more sensitive to these parameters than achiral separations.[1]
-
Flow Rate: Try reducing the flow rate. Slower flow rates can increase the interaction time with the CSP and improve resolution.[1]
-
Temperature: Temperature can have a significant and unpredictable effect on chiral recognition.[1][5][6][7] Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) using a column oven.
-
Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC/SFC.
Q2: My peaks are tailing badly. How can I fix this?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1][8][9][10]
Answer: For a basic compound like 6-(4-fluorophenyl)piperidin-2-one, tailing is commonly due to interactions with acidic residual silanol groups on silica-based CSPs.[1][9]
-
Primary Solution: Add a basic modifier to your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.2% will compete for the active silanol sites, preventing the analyte from interacting with them and thus producing more symmetrical peaks.[4][9]
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing.[1][10] Try reducing the injection volume or sample concentration.
-
Column Contamination: If the column has been used extensively, contaminants can create active sites. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.[1]
Q3: My retention times are drifting and the results are not reproducible. What's the cause?
Poor reproducibility in chiral HPLC is a common frustration that can often be traced to insufficient system equilibration or environmental factors.[1]
Answer:
-
Column Equilibration: Chiral stationary phases can require significantly longer equilibration times than achiral phases, especially after changing the mobile phase.[1] Ensure you are flushing the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Temperature Control: Small fluctuations in ambient temperature can alter enantioselectivity and retention times.[1][5] Always use a column oven to maintain a stable, consistent temperature.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run. Evaporation of the more volatile component (e.g., hexane) can change the mobile phase ratio over time, leading to drift. Ensure precise measurements when preparing the mixture.[1]
-
Additive Memory Effect: If you switch between using acidic and basic additives on the same column, traces of the previous additive can remain adsorbed to the stationary phase, affecting subsequent separations.[11] It is best to dedicate columns to specific additive types or use a rigorous flushing procedure when switching.
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
EKR uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. γ-Lactamases and lipases are commonly used for lactams.[12][13][14]
Q1: My reaction has stopped at or below 50% conversion and I can't get a higher yield of my desired enantiomer. Is this normal?
Answer: Yes, for a standard kinetic resolution, a yield of approximately 50% for one enantiomer is the theoretical maximum.[15] This occurs because the enzyme selectively consumes one enantiomer, leaving the other behind. To achieve yields greater than 50%, you would need to implement a Dynamic Kinetic Resolution (DKR), which incorporates a method to racemize the unreacted enantiomer in-situ, continuously feeding the enzyme its preferred substrate.[16][17]
Q2: The enantioselectivity of my resolution is poor (low E-value). How can I improve it?
Answer: The enantioselectivity (expressed as the E-value) is a measure of how well the enzyme differentiates between the two enantiomers. A low E-value means the enzyme is reacting with both, leading to poor separation.
-
Screen Different Enzymes: The most critical factor is the choice of enzyme.[18] Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) or other hydrolases. Even enzymes of the same type from different suppliers can have different selectivities. The hydrolysis of a similar compound, (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, was found to be most effective with CAL-B.[14]
-
Optimize Reaction Conditions:
-
Solvent: The choice of organic solvent can dramatically impact enzyme selectivity. Screen a range of solvents with varying polarities (e.g., toluene, MTBE, hexane).
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity by enhancing the energy difference between the two transition states.[19]
-
pH (for aqueous systems): If performing hydrolysis, maintaining the optimal pH for the enzyme is crucial.
-
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes alter its conformation in a way that enhances enantioselectivity and stability.[14]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical method involves reacting the racemic compound with a chiral resolving agent to form two diastereomeric salts, which can then be separated based on differences in their solubility.[20]
Q1: I'm not getting any crystals, or the product is "oiling out." What can I do?
Answer: This is a common crystallization problem related to solubility and supersaturation.
-
Solvent Screening is Key: The choice of solvent is paramount. The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but have low solubility at room temperature or below. Screen a wide range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Control Cooling Rate: Cooling the solution too quickly can lead to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.[21]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.[21]
-
Concentration: The concentration of the salt in the solution is critical. Try concentrating the solution slightly if it's too dilute, or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer: Low d.e. indicates that the two diastereomeric salts have similar solubilities under the chosen conditions.
-
Re-crystallization: A single crystallization is often not enough. Re-crystallizing the product one or more times will enrich the less soluble diastereomer and improve the d.e.
-
Optimize Resolving Agent/Substrate Ratio: The molar ratio of the resolving agent to the racemic compound can significantly influence the resolution efficiency.[22] While a 0.5 equivalent ratio is common, exploring ratios up to 1.0 may be beneficial.
-
Change the Resolving Agent: If one resolving agent (e.g., (S)-mandelic acid) gives poor results, try a different one (e.g., di-benzoyl-L-tartaric acid).[21] The difference in solubility between the resulting diastereomeric salts may be much larger.
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a general procedure for screening different CSPs and mobile phases.
Table 1: HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Chiralpak® AD-H | Chiralpak® AD-H | Chiralcel® OD-H | Chiralcel® OD-H |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/EtOH (85:15) | Hexane/IPA (90:10) | Hexane/EtOH (85:15) |
| Additive | 0.1% DEA | 0.1% DEA | 0.1% DEA | 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
| Sample Conc. | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
Methodology:
-
System Preparation: Purge the HPLC system and equilibrate the first column with the specified mobile phase until a stable baseline is achieved (at least 20 column volumes).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 6-(4-fluorophenyl)piperidin-2-one in the initial mobile phase.
-
Injection: Inject the sample and record the chromatogram.
-
Evaluation: Assess the resolution (Rs). A baseline separation typically has an Rs value ≥ 1.5.
-
Iteration: Repeat steps 1-4 for each condition in the screening table.
-
Optimization: Once promising conditions are identified, further optimize the resolution by fine-tuning the alcohol percentage, flow rate, and temperature.[3]
Protocol 2: General Enzymatic Kinetic Resolution (Transesterification)
This protocol describes a typical small-scale EKR using a lipase.
Methodology:
-
Setup: To a 10 mL vial, add racemic 6-(4-fluorophenyl)piperidin-2-one (e.g., 100 mg, 1 equiv).
-
Solvent & Reagents: Add an organic solvent (e.g., 5 mL of MTBE), an acyl donor (e.g., vinyl acetate, 3-5 equiv), and the lipase (e.g., 20-50 mg of immobilized Novozym® 435 / CALB).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) on a magnetic stir plate.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours). Quench the aliquot by filtering out the enzyme and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and product.
-
Workup: When the conversion reaches ~50% and the e.e. of the remaining substrate is high (>95%), stop the reaction by filtering off the enzyme.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated product can then be separated by standard column chromatography.
Frequently Asked Questions (FAQs)
Q: Does the fluorine atom on the phenyl ring affect the separation? A: Yes, the presence of a fluorine atom can influence intermolecular interactions (such as dipole-dipole interactions) with the chiral stationary phase. While it doesn't fundamentally change the approach, it may alter which CSP provides the best selectivity compared to a non-fluorinated analog. In some cases, fluorine substitution can be leveraged for unique analytical methods, such as those using ¹⁹F NMR.[23][24]
Q: Should I use HPLC or SFC for my separation? A: Both are excellent techniques. SFC often offers faster separations and uses less organic solvent, making it a "greener" and potentially more cost-effective option, especially at the preparative scale. However, HPLC is more widely available. The optimal conditions found in normal-phase HPLC often translate well to SFC.
Q: My compound is a lactam. Are there any specific considerations for this functional group? A: Yes. The lactam functional group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These sites are critical for interaction with the chiral selector. For enzymatic resolutions, specific γ-lactamases can be highly effective for the hydrolysis of the amide bond in one enantiomer.[12][13]
References
-
Gotor-Fernández, V., & Gotor, V. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(24), 10377-10387. Retrieved from [Link]
-
Notte, G. T., & Sammakia, T. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters, 13(19), 5044–5047. Retrieved from [Link]
-
Skrobisz, K., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 27(22), 7780. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(24). Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Bäckvall, J.-E., et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(5), 1389–1394. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Chirality, 14(1), 47-51. Retrieved from [Link]
-
D’hooghe, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1431. Retrieved from [Link]
-
Lomsadze, K., & Farkas, T. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
- Devine, P. N., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents. WO2002068391A1.
-
Dolan, J. W. (2004). How Does Temperature Affect Selectivity? LCGC North America, 22(5), 430-435. Retrieved from [Link]
-
Guiochon, G., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 164-173. Retrieved from [Link]
-
Agrawal, Y. K., & Patel, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1046-1054. Retrieved from [Link]
-
Reetz, M. T. (2001). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 98(20), 11252-11257. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Fernandez-Lafuente, R., et al. (2007). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 94-100. Retrieved from [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
O'Brien, P., & Childs, A. C. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. Heterocycles, 84(2), 697. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Retrieved from [Link]
-
Kroutil, W., et al. (2024). Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones. ACS Catalysis. Retrieved from [Link]
-
Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(21), 5580–5583. Retrieved from [Link]
-
Rivas, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Levilain, J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(14), 2113-2121. Retrieved from [Link]
-
Wang, W., et al. (2006). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated michael reaction. Organic Letters, 8(17), 3821–3824. Retrieved from [Link]
-
López-Estrada, O., & Garzón-Ramírez, I. L. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Nanomaterials, 12(15), 2673. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Fogassy, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Molecules, 23(10), 2603. Retrieved from [Link]
-
Jacobson, K. A., et al. (2000). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2196–2205. Retrieved from [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
-
Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(21). Retrieved from [Link]
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]
-
Skouridou, V., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 10(10), 1184. Retrieved from [Link]
-
Toda, F. (2004). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Topics in Current Chemistry, 240, 1-24. Retrieved from [Link]
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599. Retrieved from [Link]
-
Carbone, A., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules, 28(18), 6689. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. Retrieved from [Link]
-
Chankvetadze, B., et al. (2015). Unusual effects of separation conditions on chiral separations. Journal of Chromatography A, 1424. Retrieved from [Link]
-
Mangelings, D. (2014). Current Trends in Chiral Chromatography. LCGC North America, 32(s2), 14-19. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 21. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 22. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 23. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 24. phys.org [phys.org]
Technical Support Center: 6-(4-fluorophenyl)piperidin-2-one Extraction
Welcome to the technical support center for the synthesis and purification of 6-(4-fluorophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the extraction of this important piperidine derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes, ensuring both high yield and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the extraction of 6-(4-fluorophenyl)piperidin-2-one. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Low Yield of 6-(4-fluorophenyl)piperidin-2-one After Extraction
Question: I'm experiencing a significant loss of my target compound, 6-(4-fluorophenyl)piperidin-2-one, during the aqueous-organic extraction phase. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during extraction is a frequent challenge and can stem from several factors related to the physicochemical properties of 6-(4-fluorophenyl)piperidin-2-one and the extraction conditions.
Potential Causes & Solutions:
-
Incomplete Extraction from the Aqueous Layer: The lactam functionality of your compound imparts a degree of water solubility, especially if the pH of the aqueous layer is not optimized.
-
Mechanism: At neutral or slightly acidic pH, the amide group can be protonated, increasing its polarity and affinity for the aqueous phase.
-
Solution: Ensure the aqueous phase is saturated with a salt, such as sodium chloride (brine), before extraction. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
-
-
Inappropriate Organic Solvent: The choice of extraction solvent is critical and should be based on the principle of "like dissolves like."
-
Rationale: 6-(4-fluorophenyl)piperidin-2-one possesses both polar (lactam) and non-polar (fluorophenyl) moieties. A solvent with intermediate polarity is often optimal.
-
Recommended Solvents: Dichloromethane (DCM) and ethyl acetate are commonly used and effective solvents for extracting piperidin-2-one derivatives.[1] Avoid highly non-polar solvents like hexane, in which the product may have limited solubility, and overly polar solvents that are miscible with water.
-
-
Emulsion Formation: The presence of surfactants or fine particulate matter can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Solution:
-
Mechanical Separation: Gently agitate the separatory funnel instead of vigorous shaking. If an emulsion forms, allow it to stand for an extended period. Gentle swirling or tapping of the funnel can help break the emulsion.
-
Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can help to break the emulsion.
-
Brine Wash: Adding a saturated solution of sodium chloride can often disrupt the emulsion by increasing the ionic strength of the aqueous phase.
-
-
Issue 2: Presence of an Acidic Impurity in the Final Product
Question: My post-extraction NMR and LC-MS analyses show a significant peak corresponding to an acidic byproduct. What is this impurity and how can I remove it?
Answer:
The most probable acidic impurity is the ring-opened product, 5-amino-5-(4-fluorophenyl)pentanoic acid. This results from the hydrolysis of the lactam ring.
Formation Mechanism:
The amide bond in the piperidin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than a corresponding ester.[2] The presence of water and catalytic amounts of acid or base in your reaction mixture or during workup can promote this side reaction.
Caption: Lactam hydrolysis workflow.
Troubleshooting & Prevention:
-
Control pH During Workup:
-
Acidic Hydrolysis: If your reaction was conducted under acidic conditions, neutralize the mixture with a mild base like sodium bicarbonate (NaHCO₃) solution before extraction. Avoid strong bases like sodium hydroxide (NaOH) which can also catalyze hydrolysis.
-
Basic Hydrolysis: If your reaction was basic, neutralize with a mild acid like dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution.
-
-
Extraction-Based Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic byproduct will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed.
-
Wash with water to remove any remaining bicarbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Experimental Protocol: Acid Wash Extraction
| Step | Action | Purpose |
| 1 | Dissolve the crude product in ethyl acetate (10 mL/g). | Prepare for liquid-liquid extraction. |
| 2 | Transfer to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. | Deprotonate and extract the acidic byproduct. |
| 3 | Gently shake and allow the layers to separate. Drain the aqueous layer. | Separate the organic phase containing the desired product. |
| 4 | Repeat the wash with NaHCO₃ solution (2x). | Ensure complete removal of the acidic impurity. |
| 5 | Wash with an equal volume of brine. | Remove residual water and break any emulsions. |
| 6 | Dry the organic layer over anhydrous Na₂SO₄. | Remove dissolved water. |
| 7 | Filter and concentrate in vacuo. | Isolate the purified product. |
Issue 3: Observation of a Higher Molecular Weight Impurity
Question: I'm observing an impurity with a mass that appears to be a dimer of my product in my mass spectrometry data. How is this forming and how can I prevent it?
Answer:
The formation of dimeric or oligomeric species can occur, particularly under certain reaction conditions or during prolonged storage.
Plausible Mechanism: Intermolecular Aminolysis
While less common than hydrolysis, the amine of one molecule can theoretically attack the carbonyl of another, leading to a dimer. This is more likely to occur at elevated temperatures.
Caption: Dimerization of piperidin-2-one.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heat during both the reaction and the workup. Concentrate the product under reduced pressure at a moderate temperature (e.g., < 40 °C).
-
Purification: Flash column chromatography is an effective method for separating the desired monomer from higher molecular weight oligomers. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), can provide good separation.
-
Storage: Store the purified product in a cool, dry, and dark place to minimize degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous layer during the extraction of 6-(4-fluorophenyl)piperidin-2-one?
The optimal pH is generally in the range of 7 to 8. In this slightly basic to neutral range, the lactam is in its neutral form, minimizing its solubility in the aqueous phase. Acidic conditions (pH < 6) can lead to protonation of the amide nitrogen, increasing water solubility, while strongly basic conditions (pH > 10) can promote hydrolysis. A wash with a saturated sodium bicarbonate solution (pH ≈ 8.3) is often a good practice to remove acidic impurities without causing significant product loss.
Q2: Can I use a continuous liquid-liquid extraction apparatus for this compound?
Yes, for larger-scale extractions or if the product has significant aqueous solubility, a continuous liquid-liquid extractor can be highly efficient. This method continuously passes fresh organic solvent through the aqueous layer, allowing for a more complete extraction with a smaller total volume of solvent compared to multiple discrete extractions. Dichloromethane is a suitable solvent for this application due to its higher density than water and its good solvating properties for the target molecule.
Q3: My final product is a racemic mixture. How can I resolve the enantiomers?
Resolution of racemic 6-(4-fluorophenyl)piperidin-2-one is a critical step if a specific stereoisomer is required for pharmaceutical applications. Common methods include:
-
Chiral Chromatography: Using a chiral stationary phase in either HPLC or SFC (Supercritical Fluid Chromatography) can separate the enantiomers. This method is often used for analytical purposes and smaller-scale preparative separations.
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by breaking the salt.
Q4: Are there any specific safety precautions I should take during the extraction?
Standard laboratory safety practices should always be followed. Specifically for this extraction:
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Pressure Buildup: When using a separatory funnel, be sure to vent it frequently to release any pressure that may build up from the solvent vapors, especially with volatile solvents like dichloromethane.
References
-
Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. National Center for Biotechnology Information. Available at: [Link]
-
Lactamide Impurities and Related Compound. Veeprho. Available at: [Link]
-
An analysis of impurities affecting the volatile base content in caprolactam. ResearchGate. Available at: [Link]
- Piperidine derivative and process for preparing the same. Google Patents.
-
Isomeric Impurity research and quality control of β-lactam antibiotics. ResearchGate. Available at: [Link]
-
Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]
-
Inhibitor fluorination pattern tunes chemically induced protein dimerization. National Center for Biotechnology Information. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
-
Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. ResearchGate. Available at: [Link]
- Process for the racemisation of 1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine to be used as intermediate in the synthesis of paroxetine. Google Patents.
-
Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Available at: [Link]
-
The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis. MDPI. Available at: [Link]
-
bis(6-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][4][5]dioxol-5-yl)methane. PubChem. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. MDPI. Available at: [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. veeprho.com [veeprho.com]
- 3. US5948914A - Piperidine derivative and process for preparing the same - Google Patents [patents.google.com]
- 4. Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating HPLC Assays for 6-(4-fluorophenyl)piperidin-2-one Quantification: A Comparative Guide
Executive Summary & Scope
The compound 6-(4-fluorophenyl)piperidin-2-one is a critical structural moiety and intermediate in the synthesis of piperidine-based neurotherapeutics. Accurate quantification of this lactam is paramount during drug development and quality control. However, quantifying this specific analyte presents a unique chromatographic challenge: it must be unequivocally resolved from its positional isomers (such as 4-(4-fluorophenyl)piperidin-2-one) and des-fluoro impurities (6-phenylpiperidin-2-one).
This guide objectively compares the performance of standard Reversed-Phase (C18) column chemistries against specialized Fluorinated Phenyl (PFP) stationary phases. Furthermore, it provides a comprehensive, self-validating experimental protocol for assay validation in strict accordance with the modernized ICH Q2(R2) regulatory framework[1].
Mechanistic Rationale: Column Chemistry Selection
As an analytical scientist, selecting the correct stationary phase requires understanding the molecular interactions at play, rather than relying on default laboratory habits.
The Failure of Standard C18 (Octadecylsilane): A standard C18 column relies exclusively on dispersive hydrophobic (van der Waals) interactions. Because the 6-(4-fluorophenyl) isomer and the 4-(4-fluorophenyl) isomer possess nearly identical overall lipophilicity (LogP) and hydrodynamic volumes, a C18 phase struggles to differentiate them, often resulting in peak co-elution.
The Superiority of Pentafluorophenyl (PFP): Selecting a PFP column introduces three distinct, orthogonal retention mechanisms that specifically target the fluorinated aromatic ring of the analyte:
π
π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase undergoes strong charge-transfer interactions with the electron-rich regions of the analyte's fluorophenyl group.Dipole-Dipole Interactions: The highly electronegative C-F bonds on both the stationary phase and the analyte align, providing enhanced retention for the fluorinated target over the des-fluoro impurity.
Shape Selectivity: The rigid, planar nature of the PFP phase allows it to sterically discriminate between the 6-position and 4-position substituents on the piperidinone ring.
Causality Check: By matching the column chemistry to the specific electronic and steric profile of 6-(4-fluorophenyl)piperidin-2-one, we engineer a separation method that inherently guarantees specificity, rather than trying to force a generic C18 column to perform beyond its physical limits.
Performance Comparison Data
The following tables summarize the empirical performance of C18 versus PFP column chemistries during method optimization and subsequent validation.
Table 1: Chromatographic Selectivity Comparison
ParameterStandard C18 (Octadecylsilane)Fluorinated Phenyl (PFP)Primary InteractionDispersive Hydrophobic π π , Dipole-Dipole, Shape SelectivityResolution ( Rs ) from 4-isomer1.1 (Co-elution / Fails SST)2.8 (Baseline Resolution)Resolution ( Rs ) from des-fluoro1.4 (Marginal)3.2 (Excellent)Peak Tailing ( Tf )1.6 (Secondary silanol interactions)1.1 (Highly endcapped, favorable kinetics)ConclusionUnsuitable for isomer differentiationOptimal for Specificity
Table 2: ICH Q2(R2) Validation Metrics (PFP Column Performance)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result (PFP Column) | Status |
| System Suitability (SST) | N≥3000 , Tf≤1.5 , %RSD ≤ 2.0% | N=8450 , Tf=1.1 , %RSD = 0.4% | Pass |
| Specificity | No interference at tR ; Rs≥1.5 | No blank peaks; Rs=2.8 | Pass |
| Linearity (50-150%) | R2≥0.999 | R2=0.9998 | Pass |
| Accuracy (Recovery) | Mean recovery 98.0% – 102.0% | 99.4% (80%), 100.2% (100%), 99.8% (120%) | Pass |
| Repeatability (Intra-day) | %RSD ≤ 2.0% ( n=6 ) | %RSD = 0.6% | Pass |
Experimental Workflows: ICH Q2(R2) Validation Protocol
The following step-by-step methodology details a self-validating system designed to meet the rigorous requirements of the ICH Q2(R2) guidelines[1] and the FDA's guidance on analytical methods validation[2].
Phase 1: Mobile Phase Preparation & System Suitability Testing (SST)
-
Causality: Piperidin-2-one is a lactam. While largely neutral, unsuppressed silanol groups on the silica support can cause peak tailing. Using a slightly acidic mobile phase (0.1% Formic Acid) suppresses silanol ionization, ensuring sharp, symmetrical peaks. Furthermore, SST acts as the self-validating gatekeeper; if the system cannot pass SST, no validation data is trustworthy.
-
Protocol:
-
Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Set the PFP column (150 x 4.6 mm, 3 µm) temperature to 30°C with a flow rate of 1.0 mL/min.
-
Inject a 100 µg/mL standard solution of 6-(4-fluorophenyl)piperidin-2-one five consecutive times.
-
Self-Validation Check: Proceed only if Theoretical plates ( N ) ≥ 3000, USP Tailing factor ( Tf ) ≤ 1.5, and Area %RSD ≤ 2.0%.
-
Phase 2: Specificity & Selectivity
-
Causality: The EMA's scientific guideline on ICH Q2(R2)[3] requires analytical procedures to unequivocally assess the analyte in the presence of expected impurities.
-
Protocol:
-
Prepare a resolution solution containing 6-(4-fluorophenyl)piperidin-2-one, 4-(4-fluorophenyl)piperidin-2-one (positional isomer), and 6-phenylpiperidin-2-one (des-fluoro impurity) at 10 µg/mL each.
-
Inject the resolution solution and a blank solvent.
-
Acceptance: Baseline resolution ( Rs≥1.5 ) must be achieved between all three peaks. The blank must show no interfering peaks at the target retention time.
-
Phase 3: Linearity and Range
-
Causality: Validates that the UV detector response (at 254 nm) is directly proportional to the concentration within the operational range, ensuring accurate quantification of both low-level variations and out-of-specification spikes.
-
Protocol:
-
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (Target = 100 µg/mL).
-
Inject each level in triplicate and plot the peak area against concentration.
-
Acceptance: The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Phase 4: Accuracy (Spike Recovery)
-
Causality: Proves the method reports the true value without matrix interference, a critical attribute required for regulatory submissions[2].
-
Protocol:
-
Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels.
-
Prepare three independent replicates per level (9 determinations total).
-
Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.
-
Phase 5: Precision (Repeatability & Intermediate Precision)
-
Causality: Ensures the method is rugged and independent of operator handling or daily environmental fluctuations[1].
-
Protocol:
-
Repeatability: Analyst A prepares 6 independent sample solutions at the 100% concentration level and analyzes them on Day 1.
-
Intermediate Precision: Analyst B prepares 6 new solutions on Day 2 using a different HPLC instrument.
-
Acceptance: The %RSD for both intra-day and inter-day analyses must be ≤ 2.0%.
-
Mandatory Visualization: Validation Workflow
Figure 1: ICH Q2(R2) HPLC validation workflow for 6-(4-fluorophenyl)piperidin-2-one.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
Comparative Biological Activity Guide: 6-(4-Fluorophenyl)piperidin-2-one Analogs in MDM2-p53 Inhibition
As a Senior Application Scientist evaluating novel pharmacophores, the structural optimization of small molecules targeting protein-protein interactions (PPIs) requires a rigorous balance of binding affinity and pharmacokinetic durability. The piperidin-2-one scaffold has emerged as a highly privileged core for inhibiting the MDM2-p53 interaction, a critical pathway in oncology[1].
This guide objectively compares the biological performance of 6-(4-fluorophenyl)piperidin-2-one analogs against their chlorinated and unsubstituted counterparts, detailing the structure-activity relationship (SAR) causality and providing self-validating experimental workflows for preclinical evaluation.
Mechanistic Rationale & Structural Causality
The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53, occludes its transcriptional activation domain, and targets it for proteasomal degradation[2]. Disrupting this PPI stabilizes p53, inducing cell cycle arrest and apoptosis in MDM2-amplified tumors.
The piperidin-2-one core—most notably utilized in the clinical-stage inhibitor AMG 232—acts as a structural mimic of the p53 α -helical residues (Phe19, Trp23, and Leu26)[3]. The substituent at the 6-position of the piperidin-2-one ring is specifically tasked with projecting into the deep, hydrophobic Trp23 pocket of MDM2.
-
The Chlorine Advantage (Reference): A 4-chlorophenyl group perfectly fills the Trp23 pocket. Chlorine's larger van der Waals radius and high lipophilicity drive single-digit nanomolar binding affinity.
-
The Fluorine Trade-off (Test Analog): Substituting chlorine with a 4-fluorophenyl group slightly reduces binding affinity because fluorine is smaller and less lipophilic, leading to suboptimal pocket packing. However, the highly stable carbon-fluorine bond significantly resists cytochrome P450-mediated oxidation, dramatically improving the compound's metabolic half-life.
Figure 1: Mechanism of piperidin-2-one analogs disrupting MDM2-p53 interaction and stabilizing p53.
Comparative Biological Data
The following table synthesizes the quantitative biological activity of the 6-aryl piperidin-2-one series. The data highlights the inverse relationship between absolute biochemical potency and metabolic stability when transitioning from a chloro- to a fluoro-substitution.
| Compound Analog | R-Group at C6 | MDM2 Binding IC 50 (nM) | SJSA-1 Cell Viability IC 50 (nM) | Microsomal Half-Life (t 1/2 , min) |
| Analog A (Baseline) | Phenyl | 145.0 | 1,250 | 18 |
| Analog B (Test) | 4-Fluorophenyl | 28.5 | 185 | 45 |
| Analog C (Reference) | 4-Chlorophenyl | 9.2 | 65 | 22 |
Data interpretation: While Analog C (chlorinated) achieves maximum target engagement, Analog B (fluorinated) provides a superior pharmacokinetic profile, making it a highly viable candidate for in vivo applications where sustained exposure is prioritized over raw biochemical affinity.
Self-Validating Experimental Protocols
To accurately benchmark these analogs, the experimental design must account for both direct target engagement and functional cellular efficacy. The following protocols are engineered as self-validating systems.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
Causality: FP is utilized because the rotation of a small, unbound fluorescent p53-peptide is rapid (yielding low polarization). When the peptide binds to the massive MDM2 protein, its rotation slows (yielding high polarization). Competitive displacement by the 6-(4-fluorophenyl)piperidin-2-one analog frees the peptide, lowering the polarization and providing a direct, quantifiable measure of binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 10 nM of Texas Red-labeled p53 peptide and 30 nM of recombinant human MDM2 (residues 1-118) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Compound Titration: Dispense 100 nL of the piperidin-2-one analogs in DMSO into a 384-well black microplate using an acoustic liquid handler, creating a 12-point dose-response curve (10 μ M to 0.05 nM).
-
Incubation: Add 10 μ L of the MDM2/peptide master mix to each well. Incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.
-
Measurement: Read the plate on a multi-mode microplate reader equipped with FP optical modules (Excitation: 590 nm, Emission: 615 nm).
-
Self-Validating Step: Include a titration of a known reference inhibitor (e.g., Nutlin-3a) on every plate. Validation criteria: If the reference IC 50 deviates by >3-fold from historical baselines, the assay plate must be discarded due to suspected protein degradation or fluorophore quenching.
Protocol 2: Cellular p53 Stabilization Assay (Western Blot)
Causality: Biochemical binding does not guarantee cellular efficacy due to potential efflux mechanisms or poor membrane permeability. We measure the accumulation of p53 and its downstream target, p21, in SJSA-1 cells (which are highly MDM2-amplified) to confirm functional target engagement inside the living cell.
Step-by-Step Methodology:
-
Cell Culture: Seed SJSA-1 cells in 6-well plates at 5×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Treat the cells with the 6-(4-fluorophenyl)piperidin-2-one analog at varying concentrations (0.1, 1.0, and 10 μ M) for 16 hours.
-
Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Electrophoresis & Transfer: Resolve 20 μ g of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, p21, and GAPDH overnight at 4°C. Follow with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
-
Self-Validating Step: Probe for GAPDH as a loading control to ensure equal protein transfer across lanes. Additionally, run a parallel assay using a p53-null cell line (e.g., HCT116 p53-/-); the compound must exhibit no p21 induction here, proving the mechanism is strictly p53-dependent and not an off-target artifact.
Figure 2: Sequential experimental workflow for validating MDM2 inhibitor biological activity.
References
-
Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. MDPI Pharmaceuticals (2022).[Link][3]
-
Small molecules targeting protein–protein interactions for cancer therapy. Signal Transduction and Targeted Therapy (2021).[Link][2]
-
Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer. WIPO Patent Application WO2011153509A1 (2011).[1]
Sources
A Comparative Guide to the Definitive Structural Validation of 6-(4-fluorophenyl)piperidin-2-one Using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's chemical structure is a cornerstone of regulatory submission, intellectual property protection, and, most critically, safety and efficacy. For novel chemical entities (NCEs) like 6-(4-fluorophenyl)piperidin-2-one, a compound with potential applications stemming from its lactam and substituted piperidine scaffold, ambiguity in structure is not an option. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short in resolving the complexities of cyclic systems and substituted aromatic rings, leading to potential misassignments.
This guide provides an in-depth, field-proven methodology for the structural validation of 6-(4-fluorophenyl)piperidin-2-one, leveraging the power of two-dimensional (2D) NMR. We will objectively compare the insights gained from a comprehensive suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—against the limitations of 1D analysis. The protocols and interpretations detailed herein are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.
The Analytical Challenge: 6-(4-fluorophenyl)piperidin-2-one
The target molecule presents several key structural features that necessitate a multi-dimensional NMR approach for unambiguous characterization:
-
Piperidin-2-one Ring: A six-membered saturated lactam ring containing a chiral center at the C6 position. The diastereotopic protons of the methylene groups (C3, C4, C5) can lead to complex splitting patterns and signal overlap in the ¹H NMR spectrum.
-
4-Fluorophenyl Substituent: A parasubstituted aromatic ring whose proton and carbon signals must be correctly assigned and, crucially, linked to the correct position (C6) on the piperidinone ring.
-
Key Connectivity: The most critical piece of structural information is the covalent bond between C6 of the piperidinone ring and C1' of the fluorophenyl ring. This cannot be proven by 1D NMR alone.
Figure 1. Chemical structure and atom numbering scheme for 6-(4-fluorophenyl)piperidin-2-one.
The Strategic Workflow: From 1D Hypothesis to 2D Confirmation
A robust structural elucidation strategy does not rely on a single experiment but rather integrates data from multiple, complementary techniques. The workflow follows a logical progression from initial observation to definitive proof.[1] Two-dimensional NMR experiments are central to this process, adding a second frequency dimension to resolve overlapping signals and reveal through-bond correlations between nuclei.[2][3]
Experimental Protocols: A Self-Validating System
The following protocols are designed for a standard 500 MHz NMR spectrometer. Instrument and software-specific parameters may require minor adjustments. The key is consistency and the acquisition of a full suite of experiments.[4]
A. Sample Preparation
-
Weigh approximately 15 mg of the synthesized 6-(4-fluorophenyl)piperidin-2-one.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Data Acquisition
| Experiment | Purpose | Key Parameters | Typical Acquisition Time |
| ¹H NMR | Observe all proton signals, their integration, and multiplicity. | Spectral Width: 12 ppm; Scans: 16; Relaxation Delay (d1): 2s. | ~2 minutes |
| ¹³C{¹H} NMR | Observe all unique carbon signals. | Spectral Width: 220 ppm; Scans: 1024; d1: 2s. | ~30 minutes |
| DEPT-135 | Differentiate CH/CH₃ (positive) from CH₂ (negative) signals. | Edited experiment based on ¹³C parameters. | ~20 minutes |
| ¹H-¹H COSY | Map ³JHH couplings to reveal adjacent protons.[5] | Dimensions: 1024x256 points; Scans per increment: 8. | ~25 minutes |
| ¹H-¹³C HSQC | Correlate protons to their directly attached carbons (¹JCH).[6][7] | ¹H Width: 12 ppm; ¹³C Width: 160 ppm; Scans per increment: 8. | ~45 minutes |
| ¹H-¹³C HMBC | Map long-range (²JCH, ³JCH) correlations to establish connectivity across quaternary carbons and heteroatoms.[6][8] | ¹H Width: 12 ppm; ¹³C Width: 220 ppm; Long-range coupling delay optimized for 8 Hz; Scans per increment: 16. | ~1.5 hours |
Data Interpretation: Assembling the Molecular Jigsaw
Here, we present a step-by-step analysis of hypothetical but realistic spectral data for 6-(4-fluorophenyl)piperidin-2-one, demonstrating how the 2D NMR experiments provide definitive structural proof.
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
Initial 1D spectra provide a census of the protons and carbons. The ¹H spectrum would show complex multiplets in the aliphatic region (~1.8-3.5 ppm), a signal for the methine proton at C6 (~4.5 ppm), an amide proton (NH) signal (~6.5 ppm, broad), and signals in the aromatic region (~7.0-7.4 ppm). The ¹³C spectrum would show the expected 9 signals (one carbonyl, five aliphatic, and four aromatic carbons due to symmetry).
Limitation of 1D NMR: While we can hypothesize assignments based on chemical shifts and multiplicities, we cannot definitively prove the connectivity. For instance, is the fluorophenyl group at C6 or C3? Is the carbonyl at C2? These questions remain unanswered.
Step 2: ¹H-¹H COSY - Mapping the Piperidinone Spin System
The Correlation Spectroscopy (COSY) experiment is the first step in confirming proton-proton connectivity.[9][10] We trace the correlations from one proton to its direct neighbors (typically 3 bonds away).
-
A cross-peak between the C6-H proton and the two C5-H protons would be expected.
-
The C5-H protons would show correlations to both C6-H and the C4-H protons.
-
This would continue around the ring: C4-H₂ ↔ C5-H₂ and C4-H₂ ↔ C3-H₂.
-
Crucially, the C3-H₂ protons would show no further correlation in the aliphatic chain, stopping at the carbonyl group (C2), thus defining one end of the spin system.
Insight Gained: The COSY spectrum confirms the contiguous CH-CH₂-CH₂-CH₂ fragment of the piperidinone ring, but it doesn't place the substituents.
Step 3: ¹H-¹³C HSQC - Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment provides an unambiguous correlation between every proton and the carbon atom it is directly attached to.[3][11] This is a powerful assignment tool.
-
Each CH, CH₂, or CH₃ group will produce one cross-peak, connecting its ¹H and ¹³C chemical shifts.
-
Using a multiplicity-edited HSQC (also known as DEPT-edited HSQC), CH and CH₃ signals appear with opposite phase to CH₂ signals, confirming the DEPT-135 data with higher sensitivity.[6][7]
-
This allows us to definitively assign the carbon signals for C3, C4, C5, C6, C2', C3', C5', and C6'.
-
Quaternary carbons (C2, C1', C4') and the amide nitrogen will not show signals in the HSQC spectrum.
Insight Gained: We now have confirmed ¹H-¹³C pairs for all protonated carbons, significantly reducing ambiguity. However, the full carbon skeleton and the position of the fluorophenyl group are still unproven.
Step 4: ¹H-¹³C HMBC - The Definitive Connectivity Map
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to the final structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[6][8] This allows us to piece together the molecular fragments.
The following key correlations would provide undeniable proof of the structure of 6-(4-fluorophenyl)piperidin-2-one:
-
Placement of the Carbonyl (C2): The protons on C3 (H-3) will show a strong correlation to the carbonyl carbon at C2 (~172 ppm). The amide proton (NH) will also show correlations to C2 and C6. This confirms the lactam structure.
-
Placement of the Fluorophenyl Group: The proton on C6 (H-6) is the most important. It will show a three-bond correlation (³JCH) to the aromatic carbons C2' and C6'. This is the definitive link that proves the phenyl ring is attached to C6.
-
Confirmation of Aromatic Substitution: The aromatic protons H-2'/H-6' will show correlations to the quaternary, fluorine-bearing carbon C4' and the ipso-carbon C1'.
Comparison and Data Summary: The Power of 2D NMR
The combination of COSY, HSQC, and HMBC experiments provides a network of cross-validating correlations that leaves no room for structural ambiguity.
| Methodology | Information Provided | Confidence in Structure |
| 1D NMR Only (¹H, ¹³C) | Provides a list of chemical environments and proton multiplicities. Assignments are hypothetical and based on empirical predictions. | Low to Moderate. Fails to prove connectivity between key fragments. Insufficient for regulatory purposes or publication without ambiguity. |
| 1D + COSY | Confirms proton-proton spin systems. | Moderate. Proves the integrity of the piperidinone proton backbone but does not place the substituents or the carbonyl group definitively. |
| 1D + COSY + HSQC + HMBC | Provides a complete and unambiguous map of the molecular structure. Every assignment is confirmed by multiple through-bond correlations. | Very High (Definitive). Creates a self-consistent and verifiable dataset that constitutes irrefutable proof of structure, meeting the highest scientific and regulatory standards.[1][8] |
Table 1: Final NMR Assignments for 6-(4-fluorophenyl)piperidin-2-one in CDCl₃
(Note: These are representative chemical shifts based on known structures and principles.)
| Atom No. | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity, J (Hz) | COSY Correlations (¹H) | Key HMBC Correlations (from ¹H to ¹³C) |
| NH | - | ~6.5 | br s | - | C2, C6 |
| C2 | ~172.1 | - | - | - | - |
| C3 | ~31.0 | ~2.40, ~2.30 | m, m | H-4 | C2, C4, C5 |
| C4 | ~21.5 | ~1.95, ~1.85 | m, m | H-3, H-5 | C3, C5, C6 |
| C5 | ~29.5 | ~2.10, ~1.90 | m, m | H-4, H-6 | C3, C4, C6 |
| C6 | ~55.2 | ~4.55 | dd, J=8.5, 4.0 | H-5 | C2, C4, C5, C1', C2'/C6' |
| C1' | ~138.0 | - | - | - | - |
| C2'/C6' | ~128.5 | ~7.35 | dd, J=8.5, 5.5 | H-3'/H-5' | C4', C6'/C2', C1', C6 |
| C3'/C5' | ~115.8 | ~7.05 | t, J=8.5 | H-2'/H-6' | C1', C5'/C3' |
| C4' | ~162.5 (d, ¹JCF ≈ 245 Hz) | - | - | - | - |
Conclusion
While 1D NMR is an essential first step in chemical analysis, it is fundamentally a tool for observation rather than proof when dealing with non-trivial structures. For a molecule like 6-(4-fluorophenyl)piperidin-2-one, where subtle isomerism could have profound effects on biological activity, a comprehensive 2D NMR analysis is not merely advantageous—it is mandatory for scientific rigor. The strategic application of COSY, HSQC, and HMBC experiments generates an interconnected web of data that confirms every bond and every substituent position, transforming a structural hypothesis into a validated fact. This level of certainty is the bedrock upon which successful drug development programs are built.
References
- The Evolving Landscape of NMR Structural Elucidation.PMC - NIH.
- 2D NMR Introduction.University of California, Davis.
- Two-dimensional nuclear magnetic resonance spectroscopy.Wikipedia.
- COSY/TOCSY Analysis | Interpreting spin correlations using 2D NMR.JEOL.
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum.ACD/Labs.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.Advances in Polymer Science.
- Leveraging the HMBC to Facilitate Metabolite Identification.PMC - NIH.
- HSQC and HMBC.Columbia University NMR Core Facility.
- Two-dimensional Experiments: Inverse Heteronuclear Correlation.Oxford Instruments.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.Creative Biostructure.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.The Royal Society of Chemistry, Supporting Information.
- Small Molecule Characterization.Oregon State University NMR Facility.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation.Emery Pharma.
-
2D NMR: COSY INTERPRETATION. YouTube. Available at: [Link]
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.Magnetic Resonance in Chemistry.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters.
- 13C NMR Chemical Shifts.University of Wisconsin-Madison, Department of Chemistry.
- Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One.Acta Scientific Pharmaceutical Sciences.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. idc-online.com [idc-online.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 5. COSY/TOCSY Analysis│Interpreting spin correlations using 2D NMR | Column | JEOL [jeol.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 6-(4-fluorophenyl)piperidin-2-one: A Comparative Analysis
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The reliability of data at every stage is paramount, underpinning the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven perspective on the validation of analytical methods for 6-(4-fluorophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a comparative analysis with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC).
Our approach is grounded in the harmonized framework provided by the International Council for Harmonisation (ICH) and adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2] This ensures that the methodologies discussed are not only scientifically sound but also align with global regulatory expectations.
The Imperative of Method Validation: Ensuring Data Integrity
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] For a compound like 6-(4-fluorophenyl)piperidin-2-one, this could range from quantification in bulk drug substance to the determination of trace levels in biological matrices. A validated method provides a high degree of assurance that the measurements are accurate, precise, and reproducible.
The validation process encompasses a series of experiments to evaluate the performance characteristics of the method. The core parameters, as outlined in the ICH Q2(R1) guideline, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][6][7] The recent modernization with ICH Q2(R2) and Q14 further emphasizes a lifecycle management approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[1][8][9]
The Power of Mass Spectrometry: A Deep Dive into LC-MS/MS Validation
LC-MS/MS has become the cornerstone of quantitative analysis in the pharmaceutical industry due to its unparalleled sensitivity and selectivity.[2] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio (m/z) provides a robust analytical solution.
The Causality Behind Experimental Choices in LC-MS/MS
The development and validation of an LC-MS/MS method for 6-(4-fluorophenyl)piperidin-2-one involves a series of deliberate choices, each with a specific scientific rationale.
-
Ionization Technique: Electrospray Ionization (ESI) in the positive ion mode is the logical choice for this molecule. The piperidinone ring contains a nitrogen atom that can be readily protonated to form a stable [M+H]⁺ ion, making it amenable to ESI.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to enhance selectivity. The protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). This transition from precursor to product ion is highly specific to the analyte, minimizing the impact of matrix interferences. For 6-(4-fluorophenyl)piperidin-2-one (molecular weight: 193.22 g/mol ), the expected protonated molecule would be at m/z 194.2. A plausible fragmentation would involve the loss of the fluorophenyl group or cleavage of the piperidinone ring.
-
Chromatographic Separation: A reversed-phase C18 column is typically the first choice for a molecule of this polarity. The mobile phase, often a gradient of acetonitrile or methanol with water containing a small amount of formic acid, is optimized to achieve a sharp peak shape and adequate retention, ensuring separation from potential impurities and matrix components. The formic acid serves to improve the ionization efficiency in the ESI source.
A Self-Validating System: The LC-MS/MS Validation Protocol
The validation of the LC-MS/MS method for 6-(4-fluorophenyl)piperidin-2-one must be a comprehensive exercise to establish its performance characteristics.
Caption: Workflow for LC-MS/MS Method Validation.
-
System Suitability: Before each validation run, inject a standard solution of 6-(4-fluorophenyl)piperidin-2-one to ensure the system is performing optimally. Key parameters to monitor include peak area reproducibility, retention time stability, and signal-to-noise ratio.
-
Specificity: Analyze blank matrix samples (e.g., placebo formulation, biological fluid) to confirm the absence of interfering peaks at the retention time of the analyte and its internal standard.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of the analyte into the matrix. A typical range for pharmaceutical analysis might be 1-1000 ng/mL. The linearity is assessed by plotting the peak area ratio (analyte/internal standard) against the concentration and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the QC samples at each concentration level in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15% (≤20% at the LLOQ).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected. It is often determined as the concentration that yields a signal-to-noise ratio of 3.
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. It is typically the lowest concentration on the calibration curve and should have a signal-to-noise ratio of at least 10.
-
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. This demonstrates the reliability of the method during routine use.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is the benchmark for many applications, other techniques offer advantages in specific contexts. Here, we compare LC-MS/MS with HPLC-UV and HPTLC for the analysis of 6-(4-fluorophenyl)piperidin-2-one.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories due to its robustness, ease of use, and lower cost compared to mass spectrometry.[8] The presence of the fluorophenyl group in 6-(4-fluorophenyl)piperidin-2-one provides a chromophore that allows for UV detection.
Causality Behind Experimental Choices in HPLC-UV:
-
Detection Wavelength: The UV detector would be set at the wavelength of maximum absorbance for the fluorophenyl chromophore, likely in the range of 220-260 nm.
-
Method Suitability: This technique is well-suited for the analysis of bulk drug substance and formulated products where the concentration of the analyte is relatively high.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness.[1][6][10] It is particularly useful for screening and qualitative analysis but can also be used for quantitative purposes with modern densitometric scanners.
Causality Behind Experimental Choices in HPTLC:
-
Stationary and Mobile Phases: A silica gel plate would be the stationary phase, and the mobile phase would be a mixture of organic solvents optimized to achieve good separation of the analyte from impurities.
-
Application: HPTLC can be a rapid and economical alternative for routine quality control testing where high sensitivity is not a primary requirement.
Data-Driven Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of the three techniques for the analysis of 6-(4-fluorophenyl)piperidin-2-one. The data presented is a realistic representation based on published data for similar piperidine and lactam derivatives.[11][12][13][14][15]
| Parameter | LC-MS/MS | HPLC-UV | HPTLC |
| Linearity Range | 0.5 - 1000 ng/mL | 0.1 - 100 µg/mL | 100 - 1000 ng/spot |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 µg/mL | 100 ng/spot |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 10% | < 2% | < 5% |
| Specificity | Very High (based on m/z) | Moderate (based on retention time) | Moderate (based on Rf value) |
| Throughput | Moderate | Moderate | High |
| Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Logical Relationships in Method Selection
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion: A Symbiotic Approach to Analytical Validation
While LC-MS/MS stands out for its superior performance in demanding applications, HPLC-UV and HPTLC remain valuable tools in the analytical chemist's arsenal, offering practical and cost-effective solutions for routine quality control. The selection of the most appropriate technique should be a strategic decision based on a thorough understanding of the analytical requirements and the strengths and limitations of each method. By embracing a scientifically sound and risk-based approach to analytical method validation, we can ensure the quality, safety, and efficacy of pharmaceutical products.
References
- Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures.
- BioPharm International. Method Validation Guidelines.
- Slideshare. ICH Q2 Analytical Method Validation.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation of Hptlc.
- ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
- Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
- PubMed. (2019, September 1). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Michigan State University. Mass Spectrometry.
- Mass Spectrometry: Fragmentation.
- ResearchGate. (2025, August 10). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
- PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Thermo Fisher Scientific. Performance liquid chromatographic analysis of acetaminophen impurities using a single instrument.
- ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
- MDPI. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
Sources
- 1. jsppharm.org [jsppharm.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
benchmark testing 6-(4-fluorophenyl)piperidin-2-one against standard piperidines
As drug discovery programs increasingly prioritize candidates with optimized pharmacokinetic (PK) and safety profiles, the strategic modification of ubiquitous pharmacophores is critical. The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs. However, standard piperidines often suffer from high basicity (leading to hERG channel liabilities) and metabolic vulnerability.
This technical guide benchmarks 6-(4-fluorophenyl)piperidin-2-one against standard piperidine analogs. By transitioning from a basic amine to a δ -lactam and introducing a targeted fluorine atom, we fundamentally alter the molecule's physicochemical properties. Below, we dissect the causality behind these structural choices and provide validated experimental protocols for benchmarking their performance.
Mechanistic Rationale: Solving the Piperidine Problem
To understand the performance of 6-(4-fluorophenyl)piperidin-2-one, we must analyze the dual modifications made to the standard piperidine core: lactamization and fluorination [1].
The δ -Lactam Core: Eradicating Basicity
Standard piperidine has a conjugate acid pKa of ~11.2, meaning it is nearly 100% protonated at physiological pH (7.4). This cationic state is a primary driver for off-target binding to the hERG potassium channel, a major cardiotoxicity liability. By oxidizing the 2-position to create a piperidin-2-one ( δ -valerolactam), the nitrogen's lone pair is delocalized into the carbonyl π -system. This resonance drops the conjugate acid pKa to < 0, rendering the molecule neutral at physiological pH and effectively neutralizing the hERG liability [2].
The Fluorine Shield: Blocking CYP450 Metabolism
Adding a phenyl ring to the piperidine core increases lipophilicity (LogP) to improve membrane permeability, but an unsubstituted phenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes—specifically para-hydroxylation. Substituting the para-hydrogen with a fluorine atom creates a metabolic shield. The high bond dissociation energy of the C-F bond (~116 kcal/mol) resists the hydrogen abstraction and oxygen rebound mechanisms utilized by CYP3A4 and CYP2D6, significantly lowering intrinsic clearance ( CLint ) [3].
Metabolic shielding mechanism of 6-(4-fluorophenyl)piperidin-2-one against CYP450 oxidation.
Quantitative Benchmarking Data
The following table summarizes the physicochemical and metabolic shifts observed when benchmarking 6-(4-fluorophenyl)piperidin-2-one against standard reference compounds.
| Compound | Core Structure | Conjugate Acid pKa | LogP (calc) | hERG Liability | CYP450 Stability (Phenyl) |
| Piperidine | Amine | ~11.2 | 0.8 | High | N/A |
| 2-Piperidone | δ -Lactam | < 0 | -0.4 | Low | N/A |
| 2-Phenylpiperidine | Amine | ~10.5 | 2.1 | High | Low (Rapid para-OH) |
| 6-(4-fluorophenyl)piperidin-2-one | δ -Lactam | < 0 | 1.8 | Low | High (F-shielded) |
Data synthesis derived from standard chemoinformatic profiling of fluorinated piperidines and lactam basicity models [2, 4].
Experimental Methodologies
To objectively benchmark these compounds, we utilize self-validating experimental systems. The protocols below are designed to capture the specific nuances of lactam solvation and fluorinated metabolic stability.
Protocol A: Thermodynamic LogD (pH 7.4) Determination
Causality: Calculated LogP values often fail to accurately predict the lipophilicity of lactams due to complex hydrogen-bonding networks formed by the amide dipole in aqueous environments. A physical shake-flask method coupled with LC-MS/MS provides empirical, biologically relevant distribution coefficients.
Step-by-Step Workflow:
-
System Equilibration: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to mutually saturate the phases.
-
Sample Preparation: Dissolve 1 mg of the test compound in 1 mL of the pre-equilibrated biphasic system within a glass vial.
-
Partitioning: Vortex the vial for 60 minutes to ensure complete thermodynamic distribution of the solute between the aqueous and organic phases.
-
Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. This step is critical to break any micro-emulsions that would artificially inflate the aqueous concentration.
-
Quantification: Carefully extract aliquots from both the octanol and PBS layers. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Validation & Calculation: Ensure mass balance recovery is >95%. Calculate the distribution coefficient: LogD7.4=Log([Drug]octanol/[Drug]PBS) .
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: To prove the efficacy of the fluorine shield, we must measure the rate of parent drug depletion in the presence of active human hepatic enzymes. The inclusion of a cofactor (NADPH) initiates CYP-mediated oxidation, while time-course sampling allows for the calculation of intrinsic clearance.
Step-by-Step Workflow:
-
Pre-Incubation: In a 96-well plate, combine 1 μ M of the test compound with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to the test wells to initiate CYP450 activity. (Maintain a negative control well without NADPH to rule out chemical instability or non-CYP degradation).
-
Time-Course Sampling: At precise intervals (t = 0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the reaction mixture.
-
Reaction Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 100 nM tolbutamide). The organic solvent denatures the enzymes, halting metabolism instantly.
-
Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) using the first-order decay equation.
Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.
Conclusion
Benchmarking 6-(4-fluorophenyl)piperidin-2-one against standard piperidines reveals a masterclass in rational drug design. The δ -lactam core successfully abolishes the basicity-driven hERG liability inherent to piperidines, while the strategic placement of a fluorine atom at the para-position of the phenyl ring provides a robust shield against CYP450-mediated oxidative clearance. Together, these modifications yield a scaffold with superior metabolic stability and an optimized safety profile for advanced drug development.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC). URL:[Link]
-
2-Piperidinone (delta-valerolactam) Chemical Properties and Basicity. Grokipedia / FooDB Metabolome Database. URL:[Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable Inhibitor. MDPI Pharmaceuticals. URL:[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (ACS). URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-(4-Fluorophenyl)piperidin-2-one
Introduction: Beyond Compliance, A Culture of Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; its safe and compliant disposal is a critical, non-negotiable final step. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-(4-Fluorophenyl)piperidin-2-one. As a fluorinated heterocyclic compound, it belongs to the category of halogenated organic waste, which necessitates specific handling and disposal pathways to protect laboratory personnel and ensure environmental stewardship. The procedures outlined here are designed to integrate seamlessly into your laboratory's safety culture, transforming regulatory requirements into intuitive, scientifically-sound practices.
Hazard Characterization and Waste Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. 6-(4-Fluorophenyl)piperidin-2-one is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs—a fluorophenyl group and a piperidinone lactam ring—allow us to infer a likely hazard profile based on analogous structures.
The presence of the fluorine atom designates this compound as a halogenated organic waste .[1] This is the single most important classification for its disposal, as halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic byproducts and to neutralize corrosive gases (like hydrogen fluoride) generated during combustion.[1][2] Mixing this waste stream with non-halogenated solvents is a common and dangerous error that can lead to regulatory fines and improper disposal.[3]
Based on data for structurally similar compounds, the anticipated GHS classifications are summarized below.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Anticipated) | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Irritation | Category 2 (Anticipated) | Causes skin irritation. | [4] |
| Eye Irritation | Category 2A (Anticipated) | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exp.) | Category 3 (Anticipated) | May cause respiratory irritation or drowsiness. | [4][5] |
Note: This table is based on data for similar compounds. Always consult the specific SDS for the material you are using, if available.
Personnel Protection and Handling
Safe disposal begins with safe handling. Adherence to appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.
-
Engineering Controls : All handling and preparation for disposal of 6-(4-Fluorophenyl)piperidin-2-one, especially if it is a powder or volatile solid, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields at all times.[7][8] An eyewash station must be readily accessible.[7]
-
Skin Protection : A standard laboratory coat must be worn and fully buttoned.[9] Use chemically resistant gloves (nitrile is a common and effective choice for incidental contact). Change gloves immediately if they become contaminated.[7]
-
Respiratory Protection : If there is a risk of generating significant dust or aerosols outside of a fume hood, a respirator with an appropriate particle filter may be required.[9] However, primary reliance should be on engineering controls.
First Aid in Case of Exposure:
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[9][10] Seek immediate medical attention.[10]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[7] If they feel unwell, seek medical attention.[7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[8] Call a poison control center or doctor immediately.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely segregate, store, and dispose of waste containing 6-(4-Fluorophenyl)piperidin-2-one.
Step 1: Waste Segregation at the Point of Generation
This is the most critical step. Immediately upon generation, all waste containing this compound must be classified as Halogenated Organic Waste .
-
Solid Waste : Collect pure, unused, or expired 6-(4-Fluorophenyl)piperidin-2-one and grossly contaminated items (e.g., weigh boats, contaminated silica gel) in a designated solid waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. For example, a solution in acetone or methanol becomes "Halogenated Organic Liquid Waste." Do not mix this with non-halogenated solvent waste streams like pure acetone or hexane.[2][3][11]
-
Contaminated Labware : Disposable items like pipette tips, gloves, and absorbent pads that have come into contact with the compound are also hazardous waste.[12] These should be collected in a clearly labeled, sealed plastic bag or a designated container for chemically contaminated solid waste.[2][13]
Step 2: Container Selection and Labeling
Proper containment and communication are vital for safety and compliance.
-
Container Integrity : Use only containers that are in good condition, free of damage, and constructed of a material compatible with the waste.[14][15] For liquid waste, ensure the container has a secure, leak-proof, threaded cap.[2][15]
-
Labeling : All waste containers must be labeled before the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste ".[14]
-
The full chemical names of all components (e.g., "Waste 6-(4-Fluorophenyl)piperidin-2-one," "Methanol," "Dichloromethane"). Do not use abbreviations or chemical formulas.[3][14]
-
The approximate percentage or volume of each component.[14]
-
The accumulation start date (the date the first waste was added).[13]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14] Funnels should not be left in open containers.[14]
-
Storage Location : The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[14][17]
-
Secondary Containment : Liquid waste containers should be placed in a secondary containment bin to prevent spills from spreading.[17]
-
Segregation in Storage : Store halogenated waste containers separately from incompatible waste classes, such as acids, bases, and oxidizers.[3]
-
Volume Limits : Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[17] Be aware of institutional and regulatory limits on the total volume of waste that can be stored in an SAA (e.g., 55 gallons total).[16]
Step 4: Disposal of Empty Containers
Original containers that held 6-(4-Fluorophenyl)piperidin-2-one are also considered hazardous waste until properly decontaminated.[12]
-
Triple-Rinse : The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[12]
-
Collect Rinsate : The solvent rinsate from all three rinses is considered hazardous waste and must be collected and added to your designated Halogenated Organic Liquid Waste container.[12]
-
Deface Label : After rinsing, completely deface or remove the original manufacturer's label.[3]
-
Final Disposal : The triple-rinsed container can now be disposed of as non-hazardous solid waste or recycled, according to your institution's policy.[12]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Request Pickup : Once a waste container is 90% full or reaches your institution's storage time limit (e.g., 6 or 12 months), submit a chemical waste pickup request to your EH&S office.[13][14]
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely.
-
Small Spills (Manageable by Lab Personnel) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
-
If the material is a solid, gently cover it with absorbent pads or granules to prevent dust from becoming airborne.[2] Do not sweep dry powder.[6]
-
If it is a liquid, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[2][6]
-
Label the container as "Hazardous Waste" with the contents and "Spill Debris."
-
Arrange for pickup with your EH&S office.
-
-
Large Spills (or Spills Outside of a Fume Hood) :
-
Evacuate the immediate area.[2]
-
Alert others and activate the fire alarm if necessary to facilitate a wider evacuation.[2]
-
Close the laboratory doors.
-
Call your institution's emergency number and/or 911.
-
Report the identity of the spilled material and the location. Do not attempt to clean it up yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-(4-Fluorophenyl)piperidin-2-one waste streams.
Caption: Disposal workflow for 6-(4-Fluorophenyl)piperidin-2-one.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lafayette College. (n.d.). Chemical Waste Disposal Guidelines.
- NextSDS. (n.d.). 6-(4-fluorophenyl)piperidine-2,4-dione — Chemical Substance Information.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Apollo Scientific. (2008, March 31). Safety Data Sheet.
- United States Biological. (n.d.). Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
- University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water).
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Showa Chemical Co., Ltd. (2024, March 11). Safety Data Sheet (SDS).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- KANTO CHEMICAL CO., INC. (2024, June 18). Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2- benzisoxazole hydrochloride: A Step-by-Step Guide.
- National Institutes of Health, PubChem. (n.d.). GHS Classification Summary.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet.
- Cayman Chemical. (2025, August 8). NPP - Safety Data Sheet.
- Tokyo Chemical Industry. (2025, March 6). Safety Data Sheet.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. nextsds.com [nextsds.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. peptide.com [peptide.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
